2-Hydroxyethyl methyl hydrogen phosphate
Description
Contextualization within Phosphoester Chemistry Research
Phosphoesters are a class of organic compounds that are fundamental to life, forming the backbone of DNA and RNA and playing a crucial role in cellular energy transfer through molecules like adenosine (B11128) triphosphate (ATP). The study of their synthesis, reactivity, and degradation is a cornerstone of bio-organic chemistry. Within this vast field, 2-hydroxyethyl methyl hydrogen phosphate (B84403) provides a simplified system for examining the principles of ester hydrolysis and enzymatic catalysis. Its structure allows for the investigation of intramolecular reactions, where the hydroxyl group can participate in the cleavage of the phosphate ester bond, a mechanism of significant interest in understanding how enzymes can accelerate such reactions.
Overview of Scientific Relevance in Chemical and Biological Sciences
The primary scientific relevance of 2-hydroxyethyl methyl hydrogen phosphate lies in its application as a model substrate in mechanistic studies. A notable example is its use in research on the enzymatic mechanism of Ribonuclease-S, an enzyme that catalyzes the cleavage of ribonucleic acid (RNA). In a 1980 study, the 2-hydroxyethyl methyl phosphate anion was employed as a model substrate to computationally investigate the two-step mechanism of RNA hydrolysis: transphosphorylation and subsequent hydrolysis. union.edu This research aimed to elucidate the reaction pathways and energy profiles of this critical biological process. union.edu
Furthermore, the compound is utilized in model studies of ester hydrolysis, specifically looking at neighbor group participation. The presence of the 2-hydroxyethyl group allows researchers to study how a nearby functional group can influence the rate and mechanism of the cleavage of the phosphate ester bond. This is particularly relevant for understanding the stability and reactivity of biological phosphoesters, such as those in RNA, where the 2'-hydroxyl group plays a crucial role in its hydrolysis.
Below is a data table summarizing the key chemical identifiers for this compound:
| Identifier | Value |
| CAS Number | 67846-69-9 |
| Molecular Formula | C₃H₉O₅P |
| Molecular Weight | 156.07 g/mol |
| IUPAC Name | This compound |
Historical Development of Research on Related Monoalkyl Phosphates
The study of monoalkyl phosphates has a history stretching back nearly two centuries, with these molecules being recognized for their amphiphilic properties. rsc.org Early research focused on their synthesis and basic characterization. Historically, the preparation of monoalkyl phosphates was often plagued by the formation of mixtures containing dialkyl and trialkyl phosphates, making the isolation of pure monoalkyl phosphates a significant challenge. google.com
Common synthetic methods involved the reaction of alcohols with phosphorylating agents like phosphorus pentoxide or polyphosphoric acid. researchgate.net A 1964 patent described a process for preparing monoalkyl phosphates from primary alcohols, highlighting the ongoing effort to develop methods for their selective synthesis. Over the years, a variety of techniques have been developed to improve the purity and yield of monoalkyl phosphates, reflecting their growing importance in various fields. While specific historical research singling out this compound is not extensively documented, its study is a logical extension of the foundational work on the synthesis and reactivity of simple monoalkyl phosphates. The development of asymmetric synthesis methods for chiral phosphate mimics also represents a significant advancement in the field, allowing for more detailed studies of stereochemistry in biological systems. researchgate.netumaine.edu
Structure
2D Structure
3D Structure
Properties
CAS No. |
67846-69-9 |
|---|---|
Molecular Formula |
C3H9O5P |
Molecular Weight |
156.07 g/mol |
IUPAC Name |
2-hydroxyethyl methyl hydrogen phosphate |
InChI |
InChI=1S/C3H9O5P/c1-7-9(5,6)8-3-2-4/h4H,2-3H2,1H3,(H,5,6) |
InChI Key |
WHRQRNQSZWMIMU-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(O)OCCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Chemical Synthesis Routes and Mechanistic Elucidation
The synthesis of an unsymmetrical phosphate (B84403) monoester like 2-hydroxyethyl methyl hydrogen phosphate requires precise control over phosphorylation to prevent the formation of undesired diesters or symmetrical products. The general mechanism of phosphorylation involves the nucleophilic attack of an alcohol's oxygen atom on the electrophilic phosphorus center of a phosphorylating agent, leading to the displacement of a leaving group. youtube.com
Phosphorylation Strategies for Monoesters of 2-Hydroxyethanol and Methanol (B129727)
Synthesizing a mixed monoester from two different alcohols, such as 2-hydroxyethanol and methanol, necessitates a stepwise approach, often involving protecting group chemistry. A plausible synthetic route would involve:
Monophosphorylation of a Protected Alcohol: Initially, one of the alcohols is protected to prevent its reaction. For example, the primary hydroxyl group of 2-hydroxyethanol could be protected with a suitable group (e.g., a silyl (B83357) ether).
Reaction with a Phosphorylating Agent: The remaining free alcohol (methanol) is then reacted with a phosphorylating agent like phosphorus oxychloride (POCl₃) or a dichlorophosphate. This forms a phosphorochloridate intermediate.
Second Alcohol Addition: The protected 2-hydroxyethanol is then deprotected and reacted with the phosphorochloridate intermediate. This step must be carefully controlled to favor the formation of the desired mixed ester.
Hydrolysis: The final step involves the hydrolysis of any remaining P-Cl bonds to yield the hydrogen phosphate product.
Alternative strategies employ phosphorylating reagents that allow for the sequential addition of alcohols. For instance, a P(V)-based Ψ-reagent has been shown to enable direct and chemoselective monoalkyl phosphate formation under mild conditions, which could be adapted for a sequential two-alcohol addition. organic-chemistry.org
Catalytic Approaches in Phosphoester Bond Formation
Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and mildness of phosphorylation reactions. nih.gov Both metal-free and metal-based catalysts have been developed to facilitate the formation of phosphoester bonds.
Recent advancements have focused on organocatalytic methods to avoid potential metal contamination and to operate under milder conditions. jst.go.jp One notable system involves the use of 4-methylpyridine (B42270) N-oxide as a nucleophilic catalyst in the presence of molecular sieves (MS). jst.go.jpnih.gov In this amine-free method, the pyridine (B92270) N-oxide activates the phosphorylating agent (e.g., a dialkyl chlorophosphate), while the molecular sieves act as a proton scavenger, replacing the need for traditional amine bases which can be harsh or difficult to remove. jst.go.jp This approach is applicable to a wide range of alcohols, including acid- or base-sensitive substrates, providing the desired phosphorylated products in high yields. jst.go.jpnih.gov
Asymmetric phosphorylation is crucial for the synthesis of chiral phosphorus-containing compounds. The jst.go.jpnih.gov-phospha-Brook rearrangement is a powerful synthetic tool that involves the intramolecular migration of a phosphoryl group from a carbon atom to an adjacent oxygen atom. mdpi.comnih.gov This rearrangement typically occurs when an α-hydroxyphosphonate is treated with a base. researchgate.net The deprotonation of the hydroxyl group creates an alkoxide, which then attacks the phosphorus center, leading to the formation of a new P-O bond and the cleavage of the P-C bond, generating a carbanion. researchgate.netrsc.org
This rearrangement serves as a method to generate α-phosphonyloxy esters and can be rendered asymmetric. mdpi.com By using chiral bases or starting from enantiomerically enriched α-hydroxyphosphonates, it is possible to achieve stereochemical control. mdpi.com This strategy allows for the construction of chiral α-phosphoryloxy derivatives with high diastereoselectivity, providing access to a privileged class of synthons with broad applications in medicinal and organophosphorus chemistry. mdpi.comrsc.org
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction parameters is a critical step in developing any synthetic protocol to maximize product yield and purity. This process typically involves systematically varying reaction conditions such as temperature, solvent, catalyst loading, and reagent concentration. nih.gov Design of Experiments (DoE) is a statistical tool often employed in academic and industrial settings to efficiently explore the effects of multiple variables simultaneously. nih.gov
For the synthesis of a compound like this compound, an optimization study might investigate the parameters shown in the table below. The goal would be to find a balance that maximizes the conversion of the starting material and the selectivity for the desired monoester product while minimizing side reactions. nih.govresearchgate.net
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | DCM | 25 | 24 | 15 |
| 2 | 4-Methylpyridine N-oxide (10 mol%) | DCM | 25 | 12 | 78 |
| 3 | 4-Methylpyridine N-oxide (10 mol%) | Acetonitrile | 25 | 12 | 65 |
| 4 | 4-Methylpyridine N-oxide (10 mol%) | DCM | 0 | 24 | 55 |
| 5 | 4-Methylpyridine N-oxide (5 mol%) | DCM | 25 | 12 | 62 |
| 6 | 4-Methylpyridine N-oxide (10 mol%) | DCM | 25 | 16 | 85 |
This table represents a hypothetical optimization study for a catalytic phosphorylation reaction.
Derivatization Strategies for Research Probes and Analogues
The chemical structure of this compound contains two key functional groups available for modification: the free hydroxyl group and the acidic proton of the phosphate group. These sites can be derivatized to create analogues or probes for various research applications.
Modification of the Hydroxyl Group: The terminal hydroxyl group can be converted into other functionalities. O-acylation with acid chlorides or anhydrides can produce esters, while O-alkylation can yield ethers. mdpi.com For instance, reacting the compound with pentafluorobenzyl bromide would attach a tag that is highly sensitive for detection by gas chromatography-electron capture/mass spectrometry (GC-EC/MS). cdc.gov This strategy is common for creating analytical probes to detect and quantify small molecules in biological samples. cdc.gov
Modification of the Phosphate Group: The acidic phosphate can be esterified further to produce a neutral phosphate triester. This transformation can alter the molecule's solubility and ability to cross cell membranes.
These derivatization strategies allow for the fine-tuning of the molecule's physicochemical properties, enabling its use in a wide array of research contexts, from mechanistic studies in enzymology to the development of analytical standards.
| Functional Group Modified | Reaction Type | Reagent Example | Purpose of Derivative |
|---|---|---|---|
| Hydroxyl | Esterification | Trimethylacetyl chloride | Increase lipophilicity, create analytical standard cdc.gov |
| Hydroxyl | Etherification | Pentafluorobenzyl bromide | Create a probe for GC-EC/MS detection cdc.gov |
| Phosphate | Esterification | Ethyl iodide | Produce a neutral phosphate triester, modify solubility |
| Hydroxyl | Phosphorylation | ATP / Kinase | Biochemical probe for enzymatic studies |
Enzymatic and Biomimetic Synthesis Approaches
Biocatalytic methods, which utilize enzymes to catalyze reactions, and biomimetic strategies, which employ synthetic catalysts that mimic enzyme function, have become powerful tools in organic synthesis. acs.org These approaches are particularly advantageous for phosphorylation reactions, which are fundamental to numerous biological processes. rsc.org By harnessing the principles of natural catalytic systems, chemists can achieve high selectivity under mild conditions, often circumventing the need for the harsh reagents and multi-step protection-deprotection sequences common in traditional chemical synthesis. researchgate.net
The enzymatic transfer of a phosphoryl group is a cornerstone of biochemistry, and harnessing this capability for synthetic purposes has attracted significant interest. mdpi.com Enzymes such as kinases, phosphatases, and phosphorylases can catalyze the phosphorylation of alcohols with high efficiency and selectivity. researchgate.net
Kinases are a primary class of enzymes that catalyze the transfer of a phosphate group from a high-energy donor, typically adenosine (B11128) triphosphate (ATP), to a specific substrate. libretexts.org For the synthesis of a molecule like this compound, a kinase with broad substrate specificity for small alcohols would be required. The reaction mechanism involves the alcohol's hydroxyl group acting as a nucleophile, attacking the terminal (γ) phosphorus atom of ATP, leading to the formation of the phosphate ester and adenosine diphosphate (B83284) (ADP). libretexts.org While highly efficient, the practical use of kinases in large-scale synthesis can be limited by the high cost of the ATP phosphoryl donor.
Phosphatases , which naturally catalyze the hydrolysis of phosphate esters, can be employed for synthesis under specific reaction conditions. Non-specific acid phosphatases (NSAPs), for example, can catalyze the transfer of a phosphate group from an inexpensive donor like pyrophosphate (PPi) to an alcohol substrate. researchgate.net Research has demonstrated that mutations to these enzymes can increase their affinity for alcohol substrates, such as ethylene (B1197577) glycol, and reduce the undesired hydrolysis of the phosphorylated product. researchgate.netmdpi.com This approach represents a more economically viable route for biocatalytic phosphorylation.
The table below summarizes the characteristics of different enzyme classes applicable to the phosphorylation of alcohol substrates.
| Enzyme Class | Typical Phosphoryl Donor | Key Advantages | Key Challenges |
| Kinases | Adenosine Triphosphate (ATP) | High selectivity and efficiency. | High cost of ATP, potential for product inhibition. |
| Phosphatases | Pyrophosphate (PPi), Polyphosphates | Inexpensive phosphoryl donors, can be engineered for synthetic utility. | Reaction equilibrium can favor hydrolysis; often requires enzyme engineering. |
| Phosphorylases | Inorganic Phosphate (Pi) | Uses a very low-cost phosphoryl donor. | Substrate scope can be limited; reaction is reversible. |
Chemoenzymatic synthesis combines the best of both worlds: the selectivity and mild conditions of biocatalysis with the broad applicability of traditional chemical reactions. This hybrid approach is particularly well-suited for creating complex molecules like unsymmetrical phosphate esters. A plausible chemoenzymatic route to this compound could involve two main strategies:
Enzymatic Phosphorylation followed by Chemical Methylation: In this pathway, ethylene glycol is first selectively mono-phosphorylated using a biocatalyst, such as an engineered acid phosphatase with pyrophosphate. The resulting 2-hydroxyethyl hydrogen phosphate is then isolated and chemically methylated using a standard methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) under controlled conditions to yield the final product. This approach leverages the enzyme's ability to selectively phosphorylate one of the two hydroxyl groups without the need for protecting groups.
Chemical Synthesis of a Precursor followed by Enzymatic Modification: An alternative route could involve the chemical synthesis of a precursor molecule which is then acted upon by an enzyme. For instance, a mixed phosphate triester could be synthesized chemically and then selectively demethylated by an enzyme to yield the target compound.
These multi-step, one-pot processes are challenging due to potential incompatibilities between chemical reagents and enzymes. nih.gov However, they offer significant potential for creating complex structures with high efficiency. nih.gov The use of enzymes like the diacylglycerol kinase from Streptococcus mutans has shown utility in phosphorylating complex alcohols, demonstrating the potential for enzymatic steps in a larger synthetic sequence. nih.gov
While enzymes offer remarkable catalytic power, their application can be hampered by stability issues and the complexity of their structures. Biomimetic catalysis seeks to overcome these limitations by creating smaller, more robust synthetic molecules that mimic the function of natural enzymes. nih.gov These "synzymes" or enzyme mimics often feature a cavity or binding pocket that can accommodate a substrate and stabilize the transition state of a reaction, thereby lowering the activation energy. nih.gov
For phosphate ester formation, biomimetic catalysts can be designed to activate an alcohol for nucleophilic attack on a phosphorylating agent. Recent research has explored various approaches:
Organocatalysis: Small organic molecules have been developed to catalyze phosphorylation. For example, nucleophilic catalysts decorated with outer-sphere appendages have been shown to influence site-selectivity in the phosphorylation of amphiphilic diols. mdpi.com
Hemiboronic Acids: These compounds can form reversible covalent bonds with hydroxyl groups, catalytically activating diols for selective monophosphorylation under mild conditions. rsc.org
Nanozymes: These are nanomaterials that exhibit enzyme-like characteristics. For instance, gold nanoparticles trapped within hollow silica (B1680970) microspheres have been used to create artificial systems that mimic oxidative phosphorylation, demonstrating the potential for nanomaterials to catalyze complex biological reactions. researchgate.netnih.gov
The development of these biomimetic systems is a rapidly advancing field that holds promise for creating highly efficient and selective catalysts for the synthesis of phosphate esters like this compound. rsc.org
Spectroscopic and Advanced Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of organophosphorus compounds, including 2-Hydroxyethyl methyl hydrogen phosphate (B84403). This method provides detailed information about the atomic-level structure, connectivity, and chemical environment of nuclei such as phosphorus-31 (³¹P), proton (¹H), and carbon-13 (¹³C).
Phosphorus-31 NMR spectroscopy is a particularly powerful tool for analyzing phosphorus-containing compounds. oxinst.com The ³¹P nucleus offers several advantages for NMR analysis: it has a natural isotopic abundance of 100%, a spin of ½, and a relatively high gyromagnetic ratio, which results in excellent NMR sensitivity and the acquisition of sharp, easily interpretable signals. mdpi.comwikipedia.org Furthermore, the wide chemical shift range of ³¹P NMR allows for clear differentiation between various phosphorus environments within a molecule or a mixture. mdpi.comhuji.ac.il Spectra are most often recorded with proton decoupling to simplify the signals into single sharp lines. wikipedia.org
The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment surrounding the phosphorus nucleus, providing valuable information about its bonding and structure. researchgate.net Unlike ¹H NMR, ³¹P chemical shifts are primarily governed by the paramagnetic shielding tensor rather than diamagnetic shielding. wikipedia.org This tensor is influenced by factors such as charge, the energies of excited states, and bond overlap. wikipedia.org Consequently, even subtle changes in the substituents attached to the phosphorus atom can lead to significant variations in the chemical shift. wikipedia.orgrsc.org
The chemical shift range for organophosphorus compounds is extensive, typically spanning from approximately +250 to -250 ppm, with 85% phosphoric acid used as the 0 ppm reference standard. wikipedia.org For phosphate esters, the specific chemical environment dictates the resonance position. The structure of 2-Hydroxyethyl methyl hydrogen phosphate, as a dialkyl phosphate ester, would be expected to have a characteristic chemical shift that helps in its identification. The basicity of neighboring groups and the extent of protonation can also influence the chemical shift value. nih.gov
| Phosphorus Environment | Typical Chemical Shift Range (δ, ppm) |
|---|---|
| (RO)₃P=O (Phosphate) | -3.70 (±1.67) |
| (RO)₂(RS)P=O | 28.11 (±2.90) |
| (RO)(RS)₂P=O | 64.58 (±2.21) |
| (RS)₃P=O | 94.79 (±2.90) |
Spin-spin coupling between the ³¹P nucleus and other NMR-active nuclei, such as ¹H and ¹³C, provides crucial data for confirming molecular structure by establishing through-bond connectivity. The magnitude of the coupling constant (J-coupling) depends on the number of bonds separating the coupled nuclei.
¹H-³¹P Coupling: Coupling between phosphorus and protons is observed over multiple bonds and is characteristic of the specific P-O-C-H or P-C-H arrangement. One-bond couplings (¹JPH) are typically large, in the range of 600-700 Hz. huji.ac.il Two-bond couplings (²JPH), such as in P-O-CH, are smaller, often between 20-30 Hz, while three-bond couplings (³JPH), like P-O-C-CH, are typically in the 5-10 Hz range. huji.ac.il
¹³C-³¹P Coupling: This coupling is instrumental in assigning the carbon backbone of organophosphorus compounds. The one-bond coupling (¹JCP) is particularly sensitive to the hybridization and substituents on the phosphorus atom. rsc.org Two-bond (²JCP) and three-bond (³JCP) couplings provide further structural details, for instance, across an ester linkage (P-O-C). scispace.comrsc.org
| Coupling Type | Number of Bonds | Typical Magnitude (Hz) | Reference |
|---|---|---|---|
| J(¹H, ³¹P) | 1 | 600 - 700 | huji.ac.il |
| J(¹H, ³¹P) | 2 | 20 - 30 | huji.ac.il |
| J(¹H, ³¹P) | 3 | 5 - 10 | huji.ac.il |
| J(¹³C, ³¹P) | 1 | 130 - 150 (for P-C bond) | rsc.org |
| J(¹³C, ³¹P) | 2 | 5 - 10 (for P-O-C) | rsc.org |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals in complex molecules and mixtures, such as biological extracts containing phosphoester metabolites. nih.govnih.gov
HSQC-TOCSY (Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy): The ¹H-³¹P HSQC-TOCSY experiment is a powerful method for identifying phosphorus-containing metabolites. nih.gov It correlates the chemical shifts of protons with the phosphorus nucleus they are coupled to, effectively mapping out the entire proton spin system connected to a specific phosphorus atom. nih.govnih.gov This allows for the complete assignment of all protons within a molecular fragment attached to the phosphate group. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-³¹P HMBC experiment provides information on long-range couplings (typically 2-4 bonds) between protons and the phosphorus nucleus. nih.govcolumbia.edu This is particularly useful for connecting molecular fragments that are not directly bonded and for identifying correlations to non-protonated carbons or other heteroatoms, thereby completing the structural puzzle. nih.gov
These 2D techniques are invaluable in metabolomics for identifying and characterizing novel or known phosphoesters in complex biological matrices. nih.govnih.govscience.gov
Quantitative ³¹P NMR (qNMR) is a highly accurate and reliable technique for determining the concentration and purity of phosphorus-containing compounds. mdpi.comsigmaaldrich.com The 100% natural abundance and high sensitivity of the ³¹P nucleus make it well-suited for quantitative measurements. mdpi.comsigmaaldrich.com
To obtain accurate quantification, certain experimental parameters must be carefully controlled. The Nuclear Overhauser Effect (NOE), which can cause inconsistent signal enhancement when using proton decoupling, must be suppressed. wikipedia.orghuji.ac.il This is typically achieved by using inverse-gated decoupling, where the proton decoupler is turned on only during signal acquisition. mdpi.comhuji.ac.il Additionally, a sufficiently long relaxation delay between scans is necessary to ensure all phosphorus nuclei have fully relaxed, allowing their signals to be directly proportional to their molar concentration. Quantitative ³¹P NMR is widely used in various research fields, including the analysis of phospholipid mixtures, the determination of phosphorus content in beverages, and monitoring the purity of synthetic products. mdpi.comsigmaaldrich.com
While ³¹P NMR provides information about the phosphorus center, ¹H and ¹³C NMR are used to characterize the organic portions of the this compound molecule—the methyl and 2-hydroxyethyl groups.
Proton (¹H) NMR: The ¹H NMR spectrum would show distinct signals for the different proton environments. The methyl protons (CH₃-O-P) would appear as a doublet due to coupling with the ³¹P nucleus (³JHP). The two methylene (B1212753) groups of the hydroxyethyl (B10761427) moiety (-O-CH₂-CH₂-OH) would likely appear as complex multiplets. The methylene group adjacent to the phosphate ester oxygen (-O-CH₂-) would be split into a doublet of triplets due to coupling with both the ³¹P nucleus (³JHP) and the adjacent methylene protons (³JHH). The terminal methylene group (-CH₂-OH) would appear as a triplet, coupled to the neighboring methylene protons. The hydroxyl proton (-OH) signal's appearance would depend on the solvent and concentration.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum, typically acquired with proton decoupling, would display three distinct signals corresponding to the three carbon atoms in the molecule. Each signal would appear as a doublet due to coupling with the ³¹P nucleus. The methyl carbon (CH₃-O-P) would show a two-bond coupling (²JCP), while the two carbons of the ethyl group (-O-CH₂-CH₂-OH) would exhibit two-bond (²JCP) and three-bond (³JCP) coupling, respectively. rsc.org Data from similar structures, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), can help in predicting the chemical shifts for the hydroxyethyl carbons. nih.gov
| Group | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant |
|---|---|---|---|---|
| P-O-CH₃ | ¹³C | ~52 | Doublet | ²J(C,P) |
| P-O-CH₃ | ¹H | ~3.7 | Doublet | ³J(H,P) ~11-16 Hz researchgate.net |
| P-O-CH₂- | ¹³C | ~67 | Doublet | ²J(C,P) |
| P-O-CH₂- | ¹H | ~4.2 | Doublet of Triplets | ³J(H,P), ³J(H,H) |
| -CH₂-OH | ¹³C | ~61 | Doublet | ³J(C,P) |
| -CH₂-OH | ¹H | ~3.8 | Triplet | ³J(H,H) |
Advanced NMR Techniques for Conformational Analysis and Molecular Dynamics
While specific conformational analysis studies on this compound are not extensively detailed in public literature, the application of advanced Nuclear Magnetic Resonance (NMR) techniques is a standard and powerful approach for such investigations. These methods provide critical insights into the three-dimensional structure and dynamic behavior of molecules in solution.
For conformational analysis, two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These techniques detect through-space interactions between protons, allowing researchers to determine which atoms are in close proximity, thereby piecing together the molecule's preferred spatial arrangement. Differences in water-amide proton NOE peaks, for instance, can reveal subtle conformational changes and the role of solvent interactions. nih.gov
Molecular dynamics are probed using NMR relaxation experiments, which measure the relaxation times of nuclear spins (T1, T2, and heteronuclear NOE). These parameters are sensitive to molecular motions occurring on picosecond to nanosecond timescales. nih.gov By analyzing relaxation data, researchers can characterize the flexibility of different parts of the molecule, such as the rotation around the P-O or C-C bonds.
Often, these experimental NMR data are used in conjunction with computational molecular dynamics (MD) simulations. mdpi.com The simulations provide a theoretical model of the molecule's behavior over time, which can then be validated and refined by the experimental NMR results, leading to a comprehensive understanding of its conformational landscape and dynamic properties. nih.govmdpi.com
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound. When coupled with chromatographic separation techniques, it offers unparalleled specificity and accuracy.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is fundamental to confirming its elemental composition. For this compound, the precise mass is used to verify its molecular formula, C₃H₉O₅P. alfa-chemistry.com Instruments such as Orbitrap or Time-of-Flight (TOF) mass analyzers can achieve mass accuracies in the low parts-per-million (ppm) range, making it possible to distinguish the target compound from other molecules with the same nominal mass but different elemental formulas.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₉O₅P | alfa-chemistry.com |
| Molecular Weight | 156.074 g/mol | alfa-chemistry.com |
Tandem mass spectrometry (MS/MS) is a powerful technique used to structurally characterize this compound. In an MS/MS experiment, the intact molecule (precursor ion) is selected and then subjected to fragmentation through methods like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). thermofisher.cn The resulting fragment ions (product ions) are then detected, providing a "fingerprint" that is characteristic of the molecule's structure.
The fragmentation pathways for organophosphorus compounds are well-studied. For this compound, fragmentation would likely proceed through characteristic neutral losses and bond cleavages. mdpi.com A primary fragmentation event for similar phosphorylated molecules is the neutral loss of phosphoric acid (H₃PO₄). nih.gov Other expected fragmentation pathways include the cleavage of the P-O bonds, leading to the loss of the methyl (-CH₃) or hydroxyethyl (-OCH₂CH₂OH) groups. These fragmentation patterns help to confirm the connectivity of the atoms within the molecule. mdpi.commdpi.com
Table 2: Predicted MS/MS Fragmentation of this compound (Precursor Ion [M-H]⁻ at m/z 155.0115)
| Proposed Fragment | Fragment Formula | Exact Mass (m/z) |
|---|---|---|
| [M-H-CH₃]⁻ | C₂H₅O₅P⁻ | 140.9880 |
| [M-H-C₂H₄O]⁻ | CH₄O₄P⁻ | 110.9829 |
| [H₂PO₄]⁻ | H₂O₄P⁻ | 96.9699 |
Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier technique for the separation, detection, and quantification of this compound from complex matrices. nih.gov The liquid chromatography step separates the compound from other components in a sample. A common approach is reverse-phase high-performance liquid chromatography (RP-HPLC), which separates molecules based on their hydrophobicity. sielc.com For polar compounds like this phosphate ester, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective separation strategy. researchgate.net
Following chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. For MS compatibility, mobile phases must use volatile components, such as formic acid instead of non-volatile buffers like phosphoric acid. sielc.comsielc.com The combination of the retention time from the LC and the specific m/z value from the MS provides highly confident identification.
Table 3: Exemplar LC-MS Analytical Conditions
| Parameter | Condition |
|---|---|
| LC Column | Reverse-Phase C18 or Newcrom R1 sielc.com |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and high polarity, stemming from the hydroxyl and acidic phosphate groups. To make the compound suitable for GC analysis, a chemical derivatization step is required to convert these polar functional groups into less polar, more volatile ones. researchgate.net
A common and effective method is silylation, which replaces the active hydrogens on the hydroxyl and phosphate groups with a trimethylsilyl (B98337) (TMS) group. researchgate.net Another approach is methylation, which can be accomplished with reagents like trimethylsilyldiazomethane. mdpi.com After derivatization, the resulting volatile product can be readily separated on a standard GC column and detected by the mass spectrometer, enabling sensitive and specific analysis. cdc.gov
Table 4: Common Derivatization Reagents for GC-MS Analysis
| Derivatization Method | Reagent(s) | Target Functional Groups |
|---|---|---|
| Silylation | BSTFA, MSTFA, TMCS | -OH, -P(O)OH |
| Methylation | Diazomethane, Trimethylsilyldiazomethane mdpi.com | -P(O)OH |
Chromatographic Separation Methodologies
Effective separation is a prerequisite for the accurate analysis of this compound. Various chromatographic techniques are utilized depending on the analytical goal and sample matrix.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique. As mentioned, both reverse-phase (RP) and HILIC modes are applicable. RP-HPLC on columns like C18 separates the analyte from non-polar interferences, while HILIC is advantageous for retaining and separating highly polar compounds. Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of complex mixtures. researchgate.net
Thin-Layer Chromatography (TLC) can also be used as a simple, cost-effective method for preliminary analysis or for tracking reaction progress. In some research contexts, a combination of TLC and HPLC has been used to achieve the separation of structurally similar hydroxyethyl-containing adducts from complex biological samples. nih.gov These chromatographic methods, particularly when paired with mass spectrometry, provide the robust analytical power needed for detailed research into this compound.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule and offers insights into its structure and bonding.
For this compound, IR and Raman spectra are expected to show characteristic bands corresponding to its key functional groups: the phosphate group (PO₄) and the hydroxyl group (-OH). The vibrational properties of the phosphate moiety are known to be sensitive to its conformation and interactions with its environment. nih.gov
Phosphate Group Vibrations: The phosphate group gives rise to several distinct vibrations. The P=O stretching vibration is typically strong in the IR spectrum and appears in the 1300-1250 cm⁻¹ region. researchgate.net The P-O-C stretching vibrations are found in the 1050-990 cm⁻¹ region. researchgate.net Asymmetric and symmetric stretching modes of the terminal P-O bonds can often be distinguished and are sensitive to hydrogen bonding and the electrostatic environment. nih.govresearchgate.net
Hydroxyl Group Vibrations: The hydroxyl group is characterized by a strong, broad O-H stretching band in the IR spectrum, typically in the 3600-3200 cm⁻¹ region, with the broadening indicative of hydrogen bonding. The O-H bending vibration appears at lower frequencies. Studies of related compounds show hydroxyl absorption bands can be detected in the 3700-2500 cm⁻¹ range. researchgate.net
The table below summarizes the expected vibrational frequencies for the key functional groups in this compound based on data from analogous compounds. researchgate.netnih.govnih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3600 - 3200 (broad) |
| Phosphoryl (P=O) | Stretching | 1300 - 1250 |
| Phosphate (P-O-C) | Asymmetric & Symmetric Stretching | 1150 - 990 |
| Phosphate (O=P-O) | Bending Modes | 650 - 500 |
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra for different stable conformers of a molecule. nih.govnih.gov By comparing these calculated spectra with the experimental IR and Raman data, it is possible to identify which conformers are present in a sample. unifi.itresearchgate.net For example, studies on 2-hydroxyethyl methacrylate (HEMA) have used this combined experimental and theoretical approach to confirm the co-existence of multiple stable conformers in solution. unifi.it This type of analysis can reveal how factors like solvent and intermolecular hydrogen bonding influence the preferred molecular shape. nih.gov
X-ray Crystallography and Diffraction Studies
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a compound in its solid, crystalline form. This technique would be applicable to this compound if a suitable single crystal can be grown.
The analysis would provide highly accurate data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing of molecules in the crystal lattice and detail the intermolecular interactions, such as the hydrogen-bonding network involving the phosphate and hydroxyl groups. nih.gov Research on similar crystalline organophosphates, such as (R)-2-Amino-1-hydroxyethylphosphonic Acid, has shown that these molecules often exist as zwitterions in the solid state and form extensive intermolecular hydrogen bonds. mdpi.com
While X-ray crystallography provides unparalleled structural detail for the solid state, no publicly available crystal structure for this compound was identified in the conducted research. If the compound is obtained in a solid form, this technique remains a critical tool for its complete structural characterization.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of a molecule's absolute structure. This technique involves irradiating a well-ordered single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide detailed information about the electron density distribution within the crystal, allowing for the precise mapping of atomic positions, bond lengths, and bond angles.
Despite a thorough search of scientific literature, specific single-crystal X-ray diffraction data for this compound has not been reported. The successful application of this technique is contingent upon the ability to grow a single crystal of suitable size and quality, which can be a significant challenge for many compounds. The crystallization process is influenced by numerous factors, including solvent, temperature, and purity.
In a typical SCXRD experiment, a crystal is mounted on a goniometer and rotated in the X-ray beam. The diffraction data is collected by a detector, and the resulting dataset is processed to generate a three-dimensional model of the molecule. Key crystallographic parameters that would be determined from such an analysis are presented in the hypothetical data table below, illustrating the type of information that would be obtained.
Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 820.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.58 |
| R-factor (%) | 4.5 |
Note: The data in this table is hypothetical and serves to illustrate the parameters that would be determined from a single-crystal X-ray diffraction study.
Powder X-ray Diffraction for Polymorphic Forms
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
A primary application of PXRD is in the investigation of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability.
The table below illustrates the type of data that would be generated from a powder X-ray diffraction experiment, showing the characteristic diffraction peaks for a hypothetical polymorphic form of this compound.
Hypothetical Powder X-ray Diffraction Data for this compound (Form I)
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 100 |
| 15.2 | 5.82 | 45 |
| 20.8 | 4.27 | 80 |
| 25.1 | 3.54 | 60 |
| 30.5 | 2.93 | 35 |
Note: This data is hypothetical and represents a potential diffraction pattern for one polymorphic form of the compound.
By comparing the PXRD patterns of different batches of this compound prepared under various conditions, researchers could identify the existence of different polymorphic forms. Each polymorph would produce a unique diffraction pattern, allowing for their differentiation and characterization.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It is widely applied to predict a variety of molecular properties for organophosphates, offering a balance between accuracy and computational feasibility. acs.orgprime-avenue.com
DFT calculations are employed to determine the electronic structure of 2-Hydroxyethyl methyl hydrogen phosphate (B84403), providing a detailed picture of its bonding and charge distribution. Key aspects of this analysis include the examination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity.
The analysis typically focuses on the highly polar phosphoryl group (P=O), where the oxygen atom possesses a significant partial negative charge, making it a primary site for electrophilic attack and hydrogen bonding. researchgate.net The P-O-C ester linkages are also of interest, with their bond strengths and charge distributions influencing the molecule's stability and susceptibility to hydrolysis. Advanced techniques like Natural Bond Orbital (NBO) analysis can further quantify the charge transfer interactions and delocalization within the molecule, providing a more nuanced understanding of its electronic environment.
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving 2-Hydroxyethyl methyl hydrogen phosphate. This is particularly relevant for studying mechanisms such as hydrolysis, a common reaction for phosphate esters. nih.gov By calculating the energies of reactants, products, and intermediate transition states, researchers can determine the activation energy (the energy barrier that must be overcome for a reaction to occur). researchgate.net
These calculations allow for the elucidation of reaction mechanisms, for instance, by distinguishing between associative and dissociative pathways for phosphoryl group transfer. nih.gov The geometry of the transition state can be optimized to understand the structural changes that occur during the reaction, providing critical insights into the factors that control reaction rates. researchgate.netuni-regensburg.de
Below is a representative data table illustrating the type of energetic data obtained from such calculations for a hypothetical hydrolysis reaction.
| Species | Description | Relative Energy (kJ/mol) |
|---|---|---|
| Reactants | This compound + H₂O | 0.0 |
| Transition State | Pentacoordinate phosphorus intermediate | +85.2 |
| Products | Methyl dihydrogen phosphate + Ethylene (B1197577) glycol | -15.5 |
DFT calculations are a reliable tool for predicting the spectroscopic properties of molecules, which can be used to interpret and verify experimental data. mpg.deresearchgate.net
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ³¹P nuclei can be calculated with high accuracy. nih.govresearchgate.net These calculations involve determining the magnetic shielding tensor for each nucleus, which is highly sensitive to the local electronic environment. libretexts.orglibretexts.org The predicted shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). libretexts.org Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging. researchgate.net
| Nucleus | Atom Description | Predicted Chemical Shift (ppm) |
|---|---|---|
| ³¹P | Phosphorus center | -1.5 to +2.0 |
| ¹³C | Methylene (B1212753) carbon adjacent to phosphate (P-O-CH₂) | 65-70 |
| ¹³C | Methylene carbon adjacent to hydroxyl (HO-CH₂) | 60-65 |
| ¹³C | Methyl carbon (CH₃) | 50-55 |
| ¹H | Hydroxyl proton (OH) | Variable (solvent dependent) |
| ¹H | Methylene protons (CH₂) | 3.8-4.2 |
| ¹H | Methyl protons (CH₃) | 3.6-3.9 |
IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies by computing the second derivatives of the energy with respect to atomic displacements. arxiv.org The resulting predicted spectrum shows absorption bands corresponding to specific bond stretches, bends, and other vibrations. For this compound, key vibrational modes include the P=O stretch, O-H stretch of the hydroxyl group, and various P-O-C and C-O stretches. researchgate.netfrontiersin.org
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Stretching | O-H (hydroxyl) | ~3400-3500 |
| Stretching | C-H (aliphatic) | ~2900-3000 |
| Stretching | P=O (phosphoryl) | ~1250-1280 |
| Stretching | P-O-C | ~990-1050 |
| Stretching | C-O | ~1080-1150 |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. mdpi.com This approach is particularly useful for studying conformational changes and intermolecular interactions in condensed phases.
Due to the presence of several single bonds, this compound can adopt multiple conformations. MD simulations can explore the potential energy surface to identify the most stable or populated conformers. unifi.itresearchgate.net By simulating the molecule's movement over nanoseconds or longer, these studies reveal the flexibility of the ethyl and methyl phosphate chains and the likelihood of transitions between different conformational states. Such analyses on similar molecules, like 2-hydroxyethyl methacrylate (B99206) (HEMA), have confirmed the co-existence of multiple stable conformers in solution. unifi.itresearchgate.net This flexibility can be crucial for its binding to other molecules or surfaces.
MD simulations are essential for understanding how this compound interacts with solvent molecules, a process known as solvation. researchgate.net In aqueous solutions, water molecules are expected to form strong hydrogen bonds with the phosphate and hydroxyl groups. nih.govfrontiersin.org Simulations can quantify this by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. unifi.it This reveals the structure of the solvation shells around the molecule. Furthermore, the dynamics of hydrogen bonds—their formation, breakage, and lifetimes—can be analyzed to understand the molecule's solubility and its influence on the surrounding solvent structure. unifi.itresearchgate.net
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. preprints.org In the context of this compound, molecular docking simulations are employed to investigate its interaction with target proteins, particularly at the atomic level. This method is crucial for predicting the binding affinity and understanding the molecular basis of recognition, which can guide the development of more potent and selective molecules. preprints.orgnih.gov The process involves placing the ligand (this compound) into the binding site of a protein and evaluating the interaction energy for different conformations. biorxiv.org
Phosphate-binding sites in proteins are fundamental for a vast array of biological processes, as they recognize substrates, cofactors, and signaling molecules containing phosphate groups. oup.com These sites are typically characterized by a high concentration of positively charged and polar amino acid residues that can form favorable interactions with the negatively charged phosphate moiety. oup.com
Key interactions predicted by theoretical models for a phosphate-containing ligand like this compound within a typical phosphate-binding pocket are summarized below.
| Interaction Type | Ligand Functional Group | Potential Interacting Protein Residue(s) | Description |
|---|---|---|---|
| Ionic Interaction | Phosphate (PO₄) | Arginine (Arg), Lysine (B10760008) (Lys) | Strong electrostatic attraction between the negatively charged phosphate oxygen atoms and the positive side chains of basic amino acids. |
| Hydrogen Bond | Phosphate (P=O and P-OH) | Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Asparagine (Asn), Glutamine (Gln), Main-chain Amides | The phosphate oxygens act as hydrogen bond acceptors, while any hydroxyl on the phosphate can act as a donor. |
| Hydrogen Bond | Hydroxyethyl (B10761427) (-OH) | Aspartate (Asp), Glutamate (Glu), Histidine (His) | The terminal hydroxyl group can donate or accept hydrogen bonds, providing additional anchoring points. |
| van der Waals Forces | Methyl (-CH₃) | Alanine (B10760859) (Ala), Valine (Val), Leucine (Leu) | Weak, short-range interactions with nonpolar residues in the binding pocket. |
Computational screening, or virtual screening, is a powerful method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net Due to its fundamental structure as a phosphate ester, this compound can serve as a template or a query molecule in computational screening campaigns aimed at discovering novel biochemical probes or inhibitors for phosphate-binding proteins like kinases, phosphatases, or ATPases.
The process involves docking a large database of compounds into the target's binding site and ranking them based on their predicted binding affinity or other scoring functions. nih.gov A molecule like this compound could be used to define the essential binding features (a pharmacophore) required for interaction, focusing the search on compounds that share its ability to interact with key residues in a phosphate-binding loop. nih.gov This approach accelerates the discovery of new lead compounds by narrowing down the number of molecules for experimental validation. rsc.org
A hypothetical computational screening protocol using this compound as a reference scaffold is outlined in the following table.
| Parameter | Description | Example |
|---|---|---|
| Target Protein | The specific enzyme or receptor being investigated, typically with a known or predicted phosphate-binding site. | Human Protein Kinase (e.g., PKA) |
| Ligand Library | A large, diverse collection of small molecules in a digital format for screening. | ZINC database, Enamine REAL database |
| Docking Software | The program used to perform the molecular docking simulations. | AutoDock, Glide, GOLD |
| Binding Site Definition | The coordinates defining the specific region on the target protein where docking will be performed, often centered on a known ligand or catalytic residues. | A 10 Å grid box centered on the P-loop of the kinase ATP-binding site. |
| Scoring Function | The mathematical model used to estimate the binding affinity between the ligand and the protein. | Empirical free energy scoring function (e.g., -kcal/mol). |
| Hit Selection Criteria | The threshold used to identify promising candidates from the screening results for further analysis. | Compounds with a predicted binding energy lower than -7.0 kcal/mol and forming a key hydrogen bond with a specific catalytic residue. |
Chemical Reactivity and Mechanistic Studies
Hydrolysis Reactions of the Phosphoester Bond
The hydrolysis of 2-Hydroxyethyl methyl hydrogen phosphate (B84403) involves the cleavage of the phosphoester bond, a reaction of significant interest due to its relevance in biological systems and materials science. The mechanisms of this process are highly dependent on the pH of the solution and the presence of catalysts. Much of the mechanistic understanding is derived from studies on its cyclic precursor, methyl ethylene (B1197577) phosphate, as its hydrolysis directly yields 2-Hydroxyethyl methyl hydrogen phosphate. acs.orgacs.orgscribd.com
Under acidic conditions, the hydrolysis of phosphate esters like this compound is catalyzed by hydronium ions (H₃O⁺). The reaction mechanism typically involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. researchgate.netchemguide.co.uk This is followed by the nucleophilic attack of a water molecule.
The acid-catalyzed hydrolysis of the closely related methyl ethylene phosphate has been shown to proceed via two main pathways: endocyclic cleavage (ring-opening) and exocyclic cleavage (loss of the methyl group). acs.org
Endocyclic Cleavage (Ring-Opening): A water molecule attacks the phosphorus center of the protonated cyclic ester, leading to the opening of the five-membered ring and the formation of this compound.
Exocyclic Cleavage: In this pathway, the methoxy (B1213986) group is cleaved, resulting in the formation of ethylene phosphate and methanol (B129727).
The mechanism for the acid-catalyzed hydrolysis of methyl ethylene phosphate to ethylene phosphoric acid has been described as a nucleophilic substitution reaction at the phosphorus center. researchgate.net For acyclic esters like this compound, the acid-catalyzed hydrolysis would primarily involve the attack of water on the protonated phosphate, leading to the cleavage of either the methyl or the 2-hydroxyethyl group. Generally, acid-catalyzed hydrolysis of organophosphorus esters can favor C-O bond cleavage. viu.ca
In alkaline solutions, the hydrolysis of phosphate esters is facilitated by hydroxide (B78521) ions (OH⁻), which are potent nucleophiles. The mechanism for base-catalyzed hydrolysis of phosphate esters generally proceeds through a nucleophilic attack of the hydroxide ion on the phosphorus atom. pearson.com This leads to the formation of a trigonal bipyramidal intermediate or transition state.
Studies on methyl ethylene phosphate show that in alkaline conditions, both ring-opening and exocyclic cleavage occur. elsevier.com The pH-rate profile for the hydrolysis of methyl ethylene phosphate indicates a significant rate increase in strong alkali. acs.org The rise in the percentage of exocyclic cleavage in strongly alkaline solutions has been correlated with the ionization of hydroxyl groups in a pentacovalent intermediate, which could force a pseudorotation that favors the cleavage of the methoxy group. acs.org
For this compound, base-catalyzed hydrolysis would involve the attack of a hydroxide ion on the phosphorus center, resulting in the displacement of either methanol or ethylene glycol. Base-catalyzed hydrolysis of organophosphorus esters typically favors P-O cleavage. viu.ca
Metal ions can act as Lewis acids, coordinating to the phosphate oxygen atoms and increasing the electrophilicity of the phosphorus center, thereby facilitating nucleophilic attack by water or hydroxide. rsc.orgnih.govresearchgate.net Divalent and trivalent metal ions are particularly effective catalysts for the hydrolysis of phosphate esters. libretexts.org
The catalytic mechanism often involves a metal-coordinated hydroxide ion, which acts as the nucleophile. libretexts.org This metal-bound hydroxide can be more nucleophilic than free hydroxide at neutral pH. For enzymes that catalyze phosphate ester hydrolysis, metal ions play a crucial role in activating the phosphate group and positioning the nucleophile for attack. nih.govlibretexts.org While specific studies on metal-ion catalysis for this compound are not prevalent, the general principles of phosphate ester catalysis by metal ions are applicable. The presence of two metal ions is often more effective, potentially through a bridging hydroxide mechanism or by further polarizing the P-O bond. rsc.org
Thermodynamic studies of phosphate ester hydrolysis, in general, provide insights into the energetics of the reaction. The hydrolysis of phosphate esters is typically exothermic. The activation parameters, including the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can reveal details about the transition state. For instance, a more associative mechanism is often characterized by a more negative entropy of activation. Comparative studies on phosphate and phosphorothioate (B77711) esters have shown that the thermodynamics of hydrolysis are sensitive to the nature of the atoms in the phosphoryl group. nih.govacs.org
Detailed kinetic and thermodynamic data specifically for the hydrolysis of this compound are not extensively reported. However, the data from methyl ethylene phosphate hydrolysis provides a strong basis for understanding its kinetic behavior.
Transesterification Reactions
Transesterification is a reaction where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this could involve the reaction with an alcohol (R'OH) to replace either the methoxy or the 2-hydroxyethoxy group.
CH₃O(HOCH₂CH₂O)P(O)OH + R'OH ⇌ R'O(HOCH₂CH₂O)P(O)OH + CH₃OH or CH₃O(HOCH₂CH₂O)P(O)OH + R'OH ⇌ CH₃O(R'O)P(O)OH + HOCH₂CH₂OH
This reaction can be catalyzed by acids or bases. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Transesterification of phosphate esters is a key reaction in various chemical and biological processes.
Reactions with Electrophiles and Nucleophiles
The reactivity of this compound with electrophiles and nucleophiles is governed by the electron-rich oxygen atoms and the electrophilic phosphorus center.
Reactions with Electrophiles: The oxygen atoms of the phosphate group, particularly the non-esterified hydroxyl group and the phosphoryl oxygen, are nucleophilic and can react with electrophiles. For example, the phosphate group can be acylated or alkylated. The reaction with an electrophile (E⁺) can occur at the hydroxyl oxygen or the phosphoryl oxygen.
Reactions with Nucleophiles: The phosphorus atom in this compound is electrophilic and is the primary site for nucleophilic attack. youtube.com Phosphate esters react with a variety of nucleophiles, leading to the displacement of one of the esterifying groups. thieme-connect.dersc.orgfrontiersin.org The reaction can proceed through different mechanisms, including associative (addition-elimination) or dissociative pathways, depending on the nature of the phosphate ester, the nucleophile, and the reaction conditions. frontiersin.org
The reactivity towards nucleophiles is influenced by the protonation state of the phosphate. The dianion of a phosphate monoester is generally less reactive towards nucleophiles than the monoanion due to increased electron density and electrostatic repulsion. frontiersin.org Strong nucleophiles can displace either the methoxy or the 2-hydroxyethoxy group.
Redox Chemistry of Organophosphates
The redox chemistry of organophosphates, including this compound, is primarily dictated by the stability of the phosphorus(V) center and the reactivity of the organic substituents. The phosphate group itself is generally resistant to oxidation and reduction under typical biological and environmental conditions. The phosphorus atom is in its highest formal oxidation state (+5), making it an unlikely candidate for further oxidation.
However, the organic moieties attached to the phosphate core can undergo redox reactions. The alkyl and hydroxyalkyl groups can be susceptible to oxidation, particularly by strong oxidizing agents or radical species. For instance, hydroxyl radicals (•OH) have been shown to react with alkyl phosphates primarily through the abstraction of a hydrogen atom from the carbon atom alpha to the phosphate group. nih.gov This process generates α-phosphatoalkyl radicals, which can then participate in further reactions. nih.gov While specific studies on this compound are limited, it is plausible that its 2-hydroxyethyl and methyl groups would be susceptible to similar radical-initiated oxidation.
Conversely, reduction of the P(V) center is also energetically unfavorable. Reductive transformations of organophosphates typically involve the cleavage of the ester or carbon-halogen bonds on the organic substituents rather than a change in the oxidation state of the phosphorus atom. Studies on chlorinated organophosphate esters, for example, have demonstrated that reductive degradation using agents like nanoscale zerovalent iron proceeds via dechlorination of the alkyl chains. nih.gov This suggests that for a compound like this compound, any reductive processes would likely target the C-O-P ester bonds, leading to hydrolysis, rather than a direct reduction of the phosphate group.
The table below summarizes the general redox reactivity of organophosphate esters based on the reactive moiety.
| Reactive Moiety | Redox Process | General Outcome |
| P(V) Center | Oxidation/Reduction | Generally inert under common conditions |
| Alkyl/Hydroxyalkyl Groups | Oxidation (e.g., by •OH) | H-abstraction, formation of carbon-centered radicals, potential degradation of the organic chain nih.gov |
| Substituted Alkyl Groups | Reduction (e.g., C-X bond) | Cleavage of substituent bonds (e.g., dechlorination) nih.gov |
| P-O-C Ester Linkage | Reductive Cleavage | Hydrolysis to alcohol and phosphoric acid derivative |
Mechanistic Pathways for Chemical Transformations
Rearrangement Reactions (e.g., Phospha-Brook Rearrangement)
A significant mechanistic pathway in organophosphorus chemistry is rearrangement, which involves the intramolecular migration of a phosphoryl group. The nih.govresearchgate.net-phospha-Brook rearrangement is a prime example of such a transformation. mdpi.comnih.gov This reaction involves the base-catalyzed migration of a phosphonyl group from a carbon atom to the oxygen atom of an adjacent hydroxyl group in an α-hydroxyphosphonate. researchgate.netmdpi.com The process is initiated by the deprotonation of the hydroxyl group, forming an alkoxide. This is followed by a nucleophilic attack of the oxygen anion on the phosphorus center, leading to a pentacoordinate phosphorus intermediate or a concerted migration, which ultimately yields a phosphate ester. researchgate.net
This specific rearrangement is a valuable synthetic tool for converting α-hydroxyphosphonates into α-phosphoryloxy compounds. mdpi.comnih.gov While this compound is itself a phosphate ester and not an α-hydroxyphosphonate, the principles of phosphoryl group migration are fundamental to understanding the potential isomerization and reactivity of related organophosphorus compounds. The propensity for an oxygen nucleophile to attack the electrophilic phosphorus center is a key theme in the chemistry of these molecules.
The general scheme for the Phospha-Brook rearrangement is shown below: Step 1: Deprotonation of the hydroxyl group by a base. Step 2: Intramolecular nucleophilic attack of the resulting alkoxide on the phosphorus atom. Step 3: Cleavage of the P-C bond and formation of a new P-O bond, resulting in the rearranged phosphate ester.
| Catalyst Type | Typical Reagents | Reaction Conditions | Reference |
| Strong Bases | Sodium hydride (NaH), Sodium ethoxide (NaOEt) | Varies | nih.gov |
| Amine Bases | 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN) | Room Temperature | researchgate.netmdpi.com |
| Metal Catalysts | NaOtBu/LiHMDS | Varies | mdpi.com |
Cyclization and Oligomerization Mechanisms
The bifunctional nature of this compound, possessing both a hydroxyl group and an acidic phosphate moiety, allows for various cyclization and oligomerization reactions.
Cyclization: Intramolecular cyclization can occur through the nucleophilic attack of the terminal hydroxyl group on the electrophilic phosphorus atom. This reaction, typically promoted by dehydrating agents or catalysts, would result in the formation of a cyclic phosphate ester, specifically a five-membered ring (a derivative of ethylene phosphate). Such intramolecular reactions are a known pathway for hydroxyalkyl phosphates. Phosphorus-based organocatalysts have been shown to effectively promote the dehydrative cyclization of related structures like N-(2-hydroxyethyl)amides, demonstrating the feasibility of forming five-membered rings from a 2-hydroxyethyl precursor. researchgate.netorganic-chemistry.orgnih.gov The mechanism involves activation of the phosphate group or the hydroxyl group to facilitate the elimination of a water molecule and subsequent ring closure.
Oligomerization: Intermolecular condensation is another significant pathway for molecules like this compound. This process involves the reaction between the hydroxyl group of one molecule and the phosphate group of another, leading to the formation of a pyrophosphate (P-O-P) linkage and the elimination of water. This can lead to the formation of dimers, trimers, and longer-chain linear polyphosphates. osti.gov The reaction can also proceed via the formation of cyclic oligomers. The condensation of organophosphates is a known process, and the presence of both reactive sites on a single molecule makes this compound a potential monomer for such polymerization reactions. hawaii.edu The extent of oligomerization and the distribution of linear versus cyclic products depend on factors such as concentration, temperature, and the presence of catalysts or condensing agents. osti.gov
Biological Roles and Biochemical Pathways
Involvement in Cellular Metabolism (General Biological Context)
Role in Phosphate (B84403) Homeostasis in Microorganisms and Eukaryotic Cells
Phosphate is an essential mineral for all life, playing a critical role in cellular energy metabolism, the formation of nucleic acids and phospholipids (B1166683), and cell signaling. nih.govnih.gov The maintenance of stable intracellular phosphate concentrations, known as phosphate homeostasis, is therefore vital for cellular function. nih.gov In both microorganisms and eukaryotic cells, this balance is tightly regulated through a complex network of transporters, sensors, and signaling pathways that control phosphate uptake, storage, and utilization. nih.gov
Cells must adapt to fluctuations in environmental phosphate availability. When phosphate is scarce, organisms activate high-affinity phosphate transporters and pathways to scavenge and recycle intracellular phosphate. wikipedia.org Conversely, excess phosphate can be toxic, and cells employ mechanisms to store it, often as polyphosphate, or to efflux it. wikipedia.org Small organophosphate molecules can, in some contexts, influence these homeostatic mechanisms.
While direct evidence is wanting for 2-Hydroxyethyl methyl hydrogen phosphate, research into other small phosphate-containing molecules may offer insights.
Table 1: Key Components in Eukaryotic Phosphate Homeostasis
| Component | Function | Organism Example |
| Phosphate Transporters (e.g., Pho84) | Mediate the uptake of inorganic phosphate across the cell membrane. | Saccharomyces cerevisiae |
| SPX Domains | Protein domains that bind to inositol (B14025) pyrophosphates to regulate phosphate signaling and transport. | Eukaryotes |
| Inositol Pyrophosphates (PP-IPs) | Signaling molecules that regulate phosphate homeostasis in response to cellular phosphate levels. | Eukaryotes |
| Polyphosphate | A polymer of phosphate residues used for intracellular phosphate storage. | Bacteria, Yeast, Plants |
This table presents general components of phosphate homeostasis; the interaction of this compound with these components is not documented.
Participation in Glycolytic or Other Metabolic Pathways (as a potential intermediate or analogue)
Glycolysis is a fundamental metabolic pathway that breaks down glucose to produce energy in the form of ATP and NADH. wikipedia.org The pathway consists of a series of enzymatic reactions that convert glucose through several phosphorylated intermediates into pyruvate. wikipedia.org These phosphorylated intermediates are crucial as the phosphate groups are essential for the subsequent energy-yielding steps. libretexts.org
A compound like this compound is not a known natural intermediate in the glycolytic pathway. wikipedia.orglibretexts.org However, it is a common strategy in biochemical research to use structural analogues of metabolic intermediates to study enzyme mechanisms and pathway regulation. These analogues can act as competitive inhibitors or be processed by enzymes to some extent, providing valuable information about the metabolic pathway. For instance, arsenate can replace phosphate in glycolysis, but it forms an unstable intermediate that breaks down, uncoupling glycolysis from ATP production. wikipedia.org
There is currently no published research indicating that this compound acts as an intermediate or a significant analogue in glycolysis or other major metabolic pathways.
Phosphorylation and Dephosphorylation Cycles in Biological Systems
Reversible protein phosphorylation, the addition and removal of phosphate groups from proteins, is a primary mechanism for regulating a vast array of cellular processes, including signal transduction, metabolism, and cell division. nih.gov This process is controlled by the opposing actions of protein kinases, which add phosphate groups, and protein phosphatases, which remove them. nih.gov ATP is the primary phosphate donor in these reactions. nih.gov
The stability of phosphate esters at physiological pH is a key reason why phosphorylation is such an effective regulatory mechanism. nih.gov While the direct involvement of this compound in these cycles has not been demonstrated, the study of various organophosphates has been crucial in understanding these fundamental biological processes. oprus2001.co.uk
Role in Signal Transduction Mechanisms
Signal transduction is the process by which cells receive and respond to external stimuli. This often involves a cascade of molecular events, frequently including phosphorylation, that amplify the initial signal and lead to a specific cellular response. youtube.com
Modulation of Protein Kinase A (PKA) Pathway Signaling
The Protein Kinase A (PKA) pathway is a critical signaling cascade involved in numerous cellular processes. wikipedia.org The pathway is typically activated by an external signal that leads to an increase in intracellular cyclic AMP (cAMP). creative-enzymes.com cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. wikipedia.org These active subunits then phosphorylate target proteins on serine or threonine residues, altering their activity. wikipedia.org
In some systems, such as in yeast, extracellular phosphate and certain organic phosphate esters can trigger PKA pathway activation through a phosphate transceptor like Pho84, without the compound necessarily being transported into the cell. pnas.orgpnas.org This suggests that the phosphate-binding site of the transceptor can initiate a signaling cascade upon binding of a suitable phosphate-containing molecule. pnas.orgpnas.org Whether this compound could act as such a signaling agonist for PKA activation is unknown.
Table 2: General Steps in PKA Pathway Activation
| Step | Description |
| 1. Signal Reception | An extracellular signal binds to a G-protein coupled receptor. |
| 2. G-Protein Activation | The receptor activates a G-protein, which in turn activates adenylyl cyclase. |
| 3. cAMP Production | Adenylyl cyclase converts ATP to cyclic AMP (cAMP). |
| 4. PKA Activation | cAMP binds to the regulatory subunits of PKA, releasing the active catalytic subunits. |
| 5. Substrate Phosphorylation | The catalytic subunits of PKA phosphorylate target proteins, leading to a cellular response. |
This table outlines the canonical PKA pathway; any modulation by this compound has not been reported.
Activation of Intracellular Signaling Cascades by Phosphate Analogues
Phosphate and its analogues play a significant role in activating various intracellular signaling cascades. nih.gov Extracellular inorganic phosphate itself can act as a signaling molecule, triggering pathways such as the Raf/MEK/ERK pathway in mammalian cells. nih.gov This signaling can influence gene expression and cellular function. nih.gov
The use of phosphate analogues has been instrumental in dissecting these signaling pathways. Lipid phosphate esters, for example, are crucial mediators of signal transduction. nih.gov The study of how different organophosphorus compounds interact with and modulate signaling pathways is an active area of research, particularly in toxicology, where they are known to affect pathways like the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov
At present, there is no scientific evidence to suggest that this compound specifically activates or modulates any known intracellular signaling cascades. Further research would be necessary to determine if it has any such biological activity.
Regulation of Gene Expression via Phosphate-Evoked Signals
The role of inorganic phosphate (Pi) as an extracellular signaling molecule capable of regulating gene expression is well-established. Alterations in extracellular Pi levels can trigger specific signal transduction pathways, including the Raf/MEK/ERK and Akt pathways, which in turn modulate the expression of various genes. This signaling is crucial for processes in both skeletal and extra-skeletal tissues. While this mechanism is characterized for inorganic phosphate, the direct role of specific organophosphates like this compound in these signaling cascades is less clear.
However, broader studies on organophosphates have demonstrated their capacity to induce significant changes in gene expression. For example, exposure of hematopoietic tissues to the organophosphate malathion (B1675926) has been shown to alter genes associated with nucleic acid binding, cytokine activity, and inflammatory responses. nih.gov In other contexts, the introduction of genes that code for organophosphate-degrading enzymes, such as organophosphorus acid hydrolase from Pseudomonas diminuta, into other organisms like Drosophila melanogaster, allows for the inducible expression of these enzymes, conferring resistance to organophosphate toxicity. nih.gov These findings illustrate that organophosphate compounds can exert a powerful influence on genetic regulation, either as external stressors that trigger response pathways or as substrates for specifically expressed resistance enzymes. nih.govnih.gov The specific function of this compound as a primary signaling molecule in phosphate-evoked pathways has not been detailed in available research.
Enzymatic Transformations and Enzyme Kinetics
2-Hydroxyethylphosphonate (2-HEP), a closely related and biochemically significant phosphonate (B1237965), is a key intermediate in the biosynthesis of several natural products, including antibiotics and herbicides. nih.govnih.gov Its transformations are catalyzed by a distinct set of enzymes with specific and well-characterized kinetic properties.
Substrate for Phosphatases and Kinases
2-Hydroxyethylphosphonate is prominently known as a substrate for the enzyme 2-hydroxyethylphosphonate dioxygenase (HEPD) , a non-heme Fe(II)-dependent oxygenase. nih.govnih.gov This enzyme catalyzes an unusual carbon-carbon bond cleavage, converting 2-HEP into hydroxymethylphosphonate (HMP) and formate, a critical step in the biosynthetic pathway of the herbicidal compound phosphinothricin. nih.govnih.gov
The scientific literature does not provide evidence that 2-HEP serves as a substrate for typical protein kinases or phosphatases. These enzymes typically catalyze the transfer or hydrolysis of phosphate esters (containing a C-O-P bond). youtube.com Phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are not the conventional substrates for these enzyme classes. nih.gov While the broader superfamily of alkaline phosphatase-like enzymes may include phosphonate hydrolases, 2-HEP is not identified as a substrate for common phosphatases like alkaline phosphatase (AP). nih.gov Similarly, protein kinases, which transfer the gamma-phosphate of ATP to serine, threonine, or tyrosine residues, are not known to phosphorylate 2-HEP. youtube.comsci-hub.se
The primary enzymatic fate of 2-HEP documented is its oxidative cleavage by HEPD. It is also the product of a preceding reaction, synthesized from phosphonoacetaldehyde (B103672) by a family of metal-dependent alcohol dehydrogenases (ADHs), including FomC, PhpC, and DhpG. nih.govnih.gov
Enzyme Active Site Analysis and Mechanistic Enzymology
The enzymatic conversion of 2-HEP by 2-hydroxyethylphosphonate dioxygenase (HEPD) has been the subject of detailed mechanistic and structural studies. The active site of HEPD features a mononuclear non-heme iron center coordinated by a conserved 2-His-1-carboxylate facial triad. nih.gov
Active Site and Substrate Binding: Crystallographic analysis has identified several key amino acid residues that are crucial for binding 2-HEP in the active site. These include:
Lys16 and Tyr98: These residues form a tyrosine-lysine pair that anchors the substrate. acs.org
Arg90: This residue interacts with the phosphonate moiety of 2-HEP. nih.gov
Site-directed mutagenesis of these residues confirms their importance. Mutation of Lys16 to alanine (B10760859) results in an inactive enzyme, while mutating Arg90 to alanine or Tyr98 to phenylalanine significantly decreases the catalytic efficiency (kcat/Km). nih.gov These mutations also impact the enzyme's ability to become saturated with its co-substrate, O2, suggesting that proper binding of 2-HEP is a prerequisite for oxygen activation in a compulsory binding order. nih.gov
Mechanistic Enzymology: The reaction catalyzed by HEPD is an unusual oxidative C-C bond cleavage. nih.gov Several mechanisms have been investigated. Isotope labeling and substrate analogue studies have provided strong evidence against mechanisms involving phosphite (B83602) or certain methylphosphonate (B1257008) intermediates. nih.govacs.org The currently favored mechanisms involve initial hydroperoxylation of the substrate followed by a Criegee-type rearrangement. researchgate.netfigshare.com
Stereochemical investigations have revealed that the reaction involves the removal of the pro-S hydrogen from the C2 carbon of 2-HEP. acs.orgnih.gov Surprisingly, this process leads to a complete loss of stereochemical information at the C1 carbon, a finding that has helped refine proposed mechanistic pathways. acs.orgnih.gov One proposed pathway involves the abstraction of a hydrogen atom by a ferric superoxo species to generate a substrate radical, which then undergoes further reaction leading to C-C bond cleavage and the formation of hydroxymethylphosphonate (HMP) and formate. nih.gov
| Enzyme | kcat (s⁻¹) | Km, 2-HEP (µM) | Km, O₂ (µM) | kcat/Km, 2-HEP (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Wild-Type HEPD | 10.0 ± 0.4 | 15 ± 2 | 70 ± 10 | (6.7 ± 0.9) x 10⁵ |
| R90A Mutant | - | 2300 ± 500 | - | - |
| Y98F Mutant | 0.14 ± 0.01 | 100 ± 20 | - | (1.4 ± 0.3) x 10³ |
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| FomC | Phosphonoacetaldehyde | 31 ± 2 | 1.3 ± 0.02 | 4.2 x 10⁴ |
| PhpC | Phosphonoacetaldehyde | 110 ± 10 | 0.48 ± 0.01 | 4.4 x 10³ |
| DhpG | Phosphonoacetaldehyde | 170 ± 20 | 0.28 ± 0.01 | 1.6 x 10³ |
Modulation of Enzyme Activity by Related Phosphate Species
The activity of enzymes that process 2-hydroxyethylphosphonate (2-HEP) can be modulated by structurally similar compounds. This is particularly evident with the enzyme 2-hydroxyethylphosphonate dioxygenase (HEPD).
Studies using substrate analogues have shown that HEPD can bind and process molecules other than 2-HEP, leading to different outcomes, including enzyme inhibition. For instance, when HEPD is presented with 1-hydroxyethylphosphonate , it converts this analogue into acetylphosphate . researchgate.netfigshare.com Acetylphosphate then acts as an inhibitor of HEPD, demonstrating product inhibition from a substrate analogue. researchgate.netfigshare.com This illustrates how a closely related phosphonate species can modulate and ultimately halt the enzyme's catalytic cycle.
Similarly, (2R)-Hydroxypropylphosphonate, another analogue, is processed by HEPD through two competing pathways, partitioning between conversion to 2-oxopropylphosphonate and hydroxymethylphosphonate, showcasing how changes in the substrate structure can alter the enzymatic output. figshare.com
While not acting on HEPD, other phosphate analogues like bisphosphonates are well-known modulators of different enzymes. For example, bisphosphonates such as etidronate and alendronate can inhibit alkaline phosphatase, an enzyme involved in mineralization. nih.gov This inhibition is often due to the chelation of essential metal cofactors in the enzyme's active site, a common mechanism by which phosphate and phosphonate analogues can modulate enzyme activity. nih.gov
Biomolecular Interactions and Recognition
Interaction with Enzymes and Proteins
The phosphate (B84403) group is a key structural motif for interaction with a wide array of proteins, including enzymes that catalyze reactions involving phosphate transfer (kinases), phosphate removal (phosphatases), or proteins that transport phosphate-containing ligands. nih.gov
Phosphate-binding sites in proteins are specialized pockets designed to recognize the geometry and charge of a phosphate group. These sites are typically rich in positively charged amino acid residues, such as Arginine and Lysine (B10760008), and residues capable of hydrogen bonding. wikipedia.orgresearchgate.net The interaction of a related compound, 2-hydroxyethylphosphonate (2-HEP), with 2-hydroxyethylphosphonate dioxygenase (HEPD) provides a well-studied model for how such binding occurs. nih.gov In this enzyme, the phosphonate (B1237965) moiety of 2-HEP is anchored within the active site by specific interactions with key residues. nih.gov Mutational studies have confirmed that residues Lys16, Arg90, and Tyr98 are crucial for binding the substrate. nih.gov The lysine and arginine residues provide positive charges to interact with the negatively charged phosphonate, while tyrosine can participate in hydrogen bonding. nih.gov This precise positioning is essential for the enzyme's catalytic activity, suggesting that proper binding of the phosphate-containing substrate must occur before subsequent steps in the reaction, such as oxygen activation, can proceed. nih.gov
Table 1: Key Amino Acid Residues in the Binding of 2-Hydroxyethylphosphonate (2-HEP) to HEPD This table is based on data from the interaction of a related phosphonate compound with its target enzyme and serves as an illustrative model.
| Residue | Role in Binding | Consequence of Mutation |
| Lysine-16 | Interacts with the phosphonate moiety. nih.gov | Mutation to Alanine (B10760859) results in an inactive enzyme. nih.gov |
| Arginine-90 | Important for binding and orienting the substrate. nih.gov | Mutation to Alanine greatly decreases catalytic efficiency. nih.gov |
| Tyrosine-98 | Forms a crucial pair with Lys-16 for substrate binding. nih.gov | Mutation to Phenylalanine greatly decreases catalytic efficiency. nih.gov |
Hydrogen Bonding and Electrostatic Interactions at Binding Interfaces
The stability of a protein-ligand complex is largely determined by a network of non-covalent interactions, primarily hydrogen bonds and electrostatic interactions. nih.govh-its.orgnih.gov The 2-Hydroxyethyl methyl hydrogen phosphate molecule possesses several functional groups capable of participating in these interactions.
Electrostatic Interactions : At physiological pH, the phosphate group is ionized, carrying a negative charge. This charge facilitates strong, long-range electrostatic attractions with positively charged side chains of lysine and arginine residues within a protein's binding pocket. gatech.edu These interactions, often termed salt bridges or ion pairs, are critical for the initial recognition and stable anchoring of the ligand. nih.govgatech.edu
Hydrogen Bonding : The oxygen atoms of the phosphate group are excellent hydrogen bond acceptors, while the hydroxyl group on the ethyl chain can act as both a hydrogen bond donor and acceptor. youtube.com These groups can form a network of hydrogen bonds with suitable donors and acceptors on the protein, such as the backbone amide groups or the side chains of polar amino acids like serine, threonine, and asparagine. youtube.com The ability to form multiple hydrogen bonds contributes significantly to the specificity and stability of the binding. youtube.com
Interactive Table 2: Potential Non-covalent Interactions of this compound Use the filter to select an interaction type and view the involved molecular groups.
Filter by Interaction Type:
| Interaction Type | Functional Group on Ligand | Potential Interacting Group on Protein |
|---|---|---|
| Electrostatic Attraction | Phosphate Group (Anionic) | Lysine, Arginine (Cationic) |
| Hydrogen Bond Donor | Hydroxyl (-OH) Group | Aspartate, Glutamate, Carbonyl Oxygen |
| Hydrogen Bond Acceptor | Phosphate Oxygen atoms | Serine, Threonine, Asparagine, Lysine |
| Hydrogen Bond Acceptor | Hydroxyl (-OH) Group | Amide N-H, Serine, Threonine |
Conformational Changes Induced by Ligand Binding
The binding of a ligand to a protein is often a dynamic process that can lead to significant conformational changes in the protein structure. nih.gov This phenomenon, known as "induced fit," suggests that the binding site of a protein is flexible and can rearrange itself to optimize interactions with the incoming ligand. gersteinlab.org Alternatively, the "conformational selection" model proposes that a protein exists in an equilibrium of different conformations, and the ligand binds preferentially to a specific one, shifting the equilibrium. gersteinlab.org
The binding of a small phosphate-containing molecule like this compound could induce localized or even large-scale structural rearrangements. nih.gov These changes can be critical for biological function, such as activating or inhibiting an enzyme's catalytic activity or triggering a signaling cascade. gersteinlab.org For example, in the case of HEPD, the binding of the substrate 2-HEP is thought to induce a conformational state that is required for the subsequent binding and activation of oxygen, demonstrating how ligand binding can order the steps of a complex enzymatic reaction. nih.gov
Interactions with Nucleic Acids (DNA/RNA)
The highly charged and regular structure of the sugar-phosphate backbone of DNA and RNA presents a potential interaction site for small molecules containing phosphate groups.
The backbone of nucleic acids is composed of repeating phosphate groups, which are negatively charged at neutral pH. acs.org This creates a polyanionic surface that can engage in electrostatic interactions. While these interactions are most commonly associated with positively charged proteins (like histones) or cationic polymers used in gene delivery, a small molecule like this compound could also interact with the backbone. acs.org These interactions would likely involve hydrogen bonding between the ligand's hydroxyl or phosphate groups and the phosphate oxygens or sugar hydroxyls of the nucleic acid backbone. nih.govnih.gov Water molecules could also mediate these interactions, forming bridging hydrogen bonds between the ligand and the nucleic acid. nih.gov
Nucleotides are the fundamental building blocks of DNA and RNA, consisting of a nucleobase, a sugar (deoxyribose or ribose), and one or more phosphate groups. Nucleotide analogues are synthetic molecules that mimic the structure of natural nucleotides and can be used as therapeutic agents, often by interfering with DNA or RNA synthesis.
While this compound lacks the base and sugar moieties of a complete nucleotide, its phosphate group is a key component. This structure could potentially serve as a fragment or a building block in the synthesis of more complex nucleotide analogues. For instance, synthetic antiviral drugs are sometimes designed as nucleoside derivatives where the phosphate or sugar part is modified to enhance stability or alter binding properties. google.com The hydroxyethyl (B10761427) group could be a site for further chemical modification to attach other components, such as a nucleobase mimic, thereby incorporating the phosphate moiety into a larger, more complex analogue designed to interact with enzymes like polymerases or reverse transcriptases.
Membrane Interactions and Transport Mechanisms
The entry and interaction of this compound with cells are governed by its physicochemical properties and the complex environment of the cellular membrane. As a small organophosphate ester, its behavior is dictated by the interplay between its hydrophilic phosphate group and the hydrophobic lipid bilayer.
Interaction with Membrane Components (e.g., phospholipids)
The structure of this compound, featuring a negatively charged phosphate group, a methyl ester, and a terminal hydroxyl group, facilitates several potential non-covalent interactions with components of the cell membrane, primarily phospholipids (B1166683).
The primary mode of interaction is expected to be electrostatic. The anionic phosphate moiety can interact favorably with the cationic or polar head groups of phospholipids, such as the choline (B1196258) group in phosphatidylcholine or the amine group in phosphatidylethanolamine. Furthermore, the phosphate and hydroxyl groups are capable of forming hydrogen bonds with the phosphate headgroups of phospholipids and the structured water molecules at the membrane-water interface. nih.gov This network of hydrogen bonds and electrostatic attractions could lead to the temporary localization of the compound at the membrane surface. nih.gov
Theoretical studies on similar molecules suggest that the presence of phospholipids can create a chemical environment that enhances certain reactions and influences the local concentration of reactants near the membrane surface. nih.gov
Table 1: Potential Interactions of this compound with Phospholipid Bilayers
| Functional Group of Compound | Interacting Membrane Component | Type of Interaction | Potential Outcome |
| Anionic Phosphate Group | Cationic/Polar Phospholipid Headgroups | Electrostatic Attraction | Localization at the membrane surface |
| Phosphate & Hydroxyl Groups | Phospholipid Headgroups, Interfacial Water | Hydrogen Bonding | Stabilization at the membrane-water interface |
| Methyl & Ethyl Groups | Lipid Acyl Chains | Hydrophobic Interaction | Minor contribution to membrane association |
Mechanisms of Cellular Uptake
The transport of a charged, hydrophilic molecule like this compound across the hydrophobic cell membrane is an energetically unfavorable process that necessitates specific transport mechanisms.
Direct passive diffusion across the lipid bilayer is likely to be very slow due to the molecule's charge and hydrophilicity. Therefore, cellular uptake is expected to be mediated by membrane transport proteins. The most probable candidates are the families of sodium-dependent phosphate transporters, which are responsible for moving inorganic phosphate (Pi) into cells. In vertebrates, these include the SLC34 (transports divalent HPO₄²⁻) and SLC20 (transports monovalent H₂PO₄⁻) families. researchgate.net It is hypothesized that this compound, due to its structural similarity to inorganic phosphate, may be recognized as a substrate by these transporters, allowing it to be actively transported into the cytoplasm. Plant cells also utilize a family of high-affinity phosphate transporters (PHT1) that could potentially play a similar role. nih.govmdpi.com
Complexation with Metal Ions in Biological Contexts
The phosphate moiety of this compound is an effective ligand for a variety of metal ions, forming coordination complexes that can significantly influence biological activity.
Coordination Chemistry with Divalent and Trivalent Metal Ions
The phosphate group, with its oxygen donor atoms, readily coordinates with biologically relevant metal ions. It can act as a monodentate ligand, using one oxygen atom, or as a bidentate ligand, forming a chelate ring with two oxygen atoms. The stability and geometry of these complexes are governed by factors such as the charge, size, and electronic configuration of the metal ion. scispace.comwikipedia.org
Divalent Metal Ions (e.g., Mg²⁺, Ca²⁺, Zn²⁺): These ions are classified as hard or borderline Lewis acids and have a strong affinity for hard oxygen donors like the phosphate group. Magnesium (Mg²⁺) and Calcium (Ca²⁺) typically form complexes that are primarily electrostatic in nature. Zinc (Zn²⁺), a crucial cofactor in many enzymes, forms more stable complexes with well-defined coordination geometries.
Trivalent Metal Ions (e.g., Fe³⁺, Al³⁺): These ions are hard Lewis acids and form highly stable complexes with phosphate ligands. The strong interaction is critical for the structure and function of many biological systems.
Table 2: Predicted Coordination Properties of this compound with Metal Ions
| Metal Ion | Classification (HSAB) | Expected Ligand Atoms | Potential Coordination Mode | Nature of Interaction |
| Mg²⁺, Ca²⁺ | Hard Acid | Phosphate Oxygens | Monodentate, Bidentate | Primarily Electrostatic |
| Zn²⁺, Cu²⁺ | Borderline Acid | Phosphate Oxygens | Monodentate, Bidentate | Covalent & Electrostatic |
| Fe³⁺, Al³⁺ | Hard Acid | Phosphate Oxygens | Monodentate, Bidentate | Strong Covalent & Electrostatic |
Role of Metal-Phosphate Complexes in Enzyme Catalysis
Metal-phosphate complexes are central to the catalytic mechanisms of a vast array of enzymes. Metal ions in active sites often function to stabilize the negative charges on phosphate-containing substrates, orient them for reaction, and activate them for nucleophilic attack.
In the context of organophosphates, a key class of enzymes is the organophosphate hydrolases (OPH). These are typically metalloenzymes, often containing a binuclear active site with ions like Zn²⁺, Co²⁺, or Mn²⁺. researchgate.netnih.gov The catalytic mechanism involves the coordination of the organophosphate to these metal ions. This interaction polarizes the phosphorus-oxygen bond, making the phosphorus atom more electrophilic and susceptible to hydrolysis. researchgate.netmdpi.com A metal-activated water molecule or hydroxide (B78521) ion then attacks the phosphorus center, cleaving the ester bond and detoxifying the compound. nih.gov
Therefore, the formation of a complex between this compound and a metal ion is the critical first step in its potential enzymatic degradation by hydrolases. Conversely, its ability to coordinate with metal cofactors in other enzymes could lead to inhibition if the complex acts as a non-reactive substrate analog, blocking the active site.
Table 3: Examples of Metalloenzymes Interacting with Phosphate/Organophosphate Compounds
| Enzyme Class | Typical Metal Cofactor(s) | Role of Metal-Phosphate Complex |
| Organophosphate Hydrolase (OPH) | Zn²⁺, Co²⁺, Mn²⁺ | Activation of the P-O bond for hydrolysis. researchgate.netnih.gov |
| Alkaline Phosphatase | Zn²⁺, Mg²⁺ | Stabilization of the transition state during phosphate ester hydrolysis. |
| Kinases | Mg²⁺ | Orientation of ATP and stabilization of negative charge on phosphate groups. |
| DNA/RNA Polymerases | Mg²⁺, Mn²⁺ | Positioning of dNTPs/NTPs and catalysis of phosphodiester bond formation. |
Degradation Mechanisms and Environmental Research
Abiotic Degradation Pathways
Abiotic degradation involves the chemical transformation of the compound without the involvement of biological organisms. Key pathways include hydrolysis and photolysis, which are significantly influenced by ambient environmental conditions.
Hydrolysis is a primary mechanism for the breakdown of organophosphate esters in water. 2-Hydroxyethyl methyl hydrogen phosphate (B84403) is itself a product of the hydrolytic degradation of larger polyphosphoester (PPE) molecules, specifically poly(methyl ethylene (B1197577) phosphate) (PMEP). Studies have shown that under basic conditions, PMEP undergoes a "backbiting" hydrolysis mechanism that results in the release of 2-Hydroxyethyl methyl hydrogen phosphate as the main degradation product.
As a phosphoric acid diester, this compound can undergo further hydrolysis, although it is generally more resistant to this process than corresponding triesters. The hydrolysis of the P-O-C ester bonds is the primary reaction, which would ultimately lead to the formation of methanol (B129727), ethylene glycol, and inorganic phosphate. This reaction is catalyzed by both acid and base. The hydrolysis of related phosphonates and phosphinates has been studied extensively, with reaction rates being highly dependent on the chemical structure and the pH of the solution. nih.gov For instance, the hydrolysis of methyl ethylene phosphate, a related cyclic compound, is reportedly slow at a pH of 5 but accelerates at higher pH values. sci-hub.st
Table 1: General Factors Influencing Hydrolytic Degradation of Organophosphate Esters
| Factor | Influence on Hydrolysis Rate | Description |
|---|---|---|
| pH | Catalyzed by acid and base | Rates are typically slowest near neutral pH and increase under acidic or alkaline conditions. |
| Chemical Structure | High | The number and type of ester groups (triester vs. diester vs. monoester) and the nature of the organic substituents significantly affect stability. |
| Temperature | Increases with temperature | Higher temperatures provide the necessary activation energy, accelerating the rate of chemical reactions. |
Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. While specific studies on the photolysis of this compound are not prominent in the reviewed literature, research on the broader class of organophosphate esters (OPEs) provides insight into potential pathways.
The photodegradation of OPEs in aqueous solutions is often slow under direct sunlight but can be significantly accelerated by advanced oxidation processes (AOPs). mdpi.comresearchgate.net These processes generate highly reactive species, such as hydroxyl radicals (•OH), which readily attack the organophosphate molecule. Common AOPs include:
UV/H₂O₂ Systems: The photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light produces hydroxyl radicals, which can effectively degrade OPEs. mdpi.comresearchgate.net
TiO₂ Photocatalysis: Titanium dioxide (TiO₂) is a semiconductor that, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals and other reactive oxygen species. mdpi.com
The degradation pathways for OPEs in these systems typically involve hydroxylation, oxidation, and dealkylation (the breaking of the P-O-C bond). mdpi.commdpi.com These reactions break down the parent compound into smaller, often less toxic, intermediates and ultimately can lead to complete mineralization into inorganic phosphate, carbon dioxide, and water. mdpi.com
The stability and degradation rate of this compound are controlled by several key environmental factors.
pH: As with most esters, pH is a critical factor. The rate of hydrolytic degradation is generally lowest in neutral conditions (pH ~7) and increases significantly in both acidic and alkaline environments. The formation of this compound from its parent polymer, PMEP, is known to be accelerated under basic conditions, indicating the instability of the precursor's ester linkages at high pH. researchgate.net
Temperature: Temperature influences the rate of chemical reactions according to kinetic principles. An increase in temperature generally accelerates the rate of both hydrolytic and photolytic degradation. nih.govmdpi.com Conversely, low-temperature storage is a recognized method for slowing the chemical degradation of pH-sensitive compounds in aqueous formulations. google.com The pH of buffer systems, such as phosphate buffers, can also be temperature-dependent, which is an important consideration in controlled degradation studies. itwreagents.comresearchgate.net
Metal Ions: While metal ions can catalyze the abiotic hydrolysis of some organophosphates, their most significant role is often as cofactors in enzymatic degradation. For instance, many organophosphate-hydrolyzing enzymes are metalloenzymes that require divalent metal ions like Zn²⁺ or Co²⁺ for their catalytic activity. researchgate.net
Biotic Degradation and Bioremediation Studies
Biotic degradation relies on the metabolic activities of microorganisms and their enzymes to break down chemical compounds. This is a primary route for the removal of many organophosphorus compounds from the environment.
Microorganisms play a vital role in the environmental fate of organophosphorus compounds. Various soil and water bacteria have been identified that can utilize these chemicals as a source of essential nutrients, such as phosphorus or carbon. murdoch.edu.au This process can lead to the complete mineralization of the compound, converting it into inorganic phosphate, water, and carbon dioxide. murdoch.edu.au
The initial step in microbial degradation typically involves the enzymatic cleavage of the phosphate-ester bonds. For a compound like this compound, this would likely involve the breaking of the P-O-methyl or P-O-ethyl bonds to release the corresponding alcohols (methanol and ethylene glycol) and inorganic phosphate. These smaller molecules can then be readily assimilated into central metabolic pathways of the microorganisms. While the general principles of microbial degradation of organophosphates are well-established, specific studies detailing the microbial strains, metabolic pathways, and intermediate metabolites involved in the breakdown of this compound are not extensively covered in the available literature.
The key biocatalysts responsible for the initial breakdown of organophosphorus compounds are a broad class of enzymes known as phosphohydrolases. These enzymes catalyze the hydrolysis of various phosphoester bonds.
A well-studied group within this class is the phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH). researchgate.netfrontiersin.org These bacterial enzymes are known for their remarkable efficiency in hydrolyzing a wide range of organophosphate triesters, including many pesticides and nerve agents. mdpi.comscienceopen.com However, a crucial aspect of their function is their substrate specificity. PTEs show a strong preference for triesters and exhibit very low activity towards phosphodiesters and phosphomonoesters. mdpi.com
Given that this compound is a phosphodiester, its degradation would be catalyzed by other types of phosphohydrolases, such as phosphodiesterases or certain types of phosphatases. Alkaline and acid phosphatases, for example, are widespread enzymes that hydrolyze phosphomonoesters and, in some cases, phosphodiesters. mdpi.com The enzymatic hydrolysis rate for diesters is generally slower than for triesters with enzymes like OPH. The process involves nucleophilic attack at the phosphorus center, leading to the cleavage of a P-O-C bond and the release of an alcohol. nih.gov
Table 2: Classes of Phosphohydrolase Enzymes and Their Primary Substrates
| Enzyme Class | Primary Substrate Type | Example Substrates | Relevance to this compound |
|---|---|---|---|
| Phosphotriesterases (PTE/OPH) | Phosphate Triesters | Parathion, Sarin, Soman | Low; this compound is a diester, not a triester. mdpi.com |
| Phosphodiesterases | Phosphate Diesters | Cyclic AMP, Nucleic Acids | High; this is the primary class of enzymes expected to hydrolyze this compound. |
| Alkaline/Acid Phosphatases | Phosphate Monoesters (primarily), rarely Diesters | Phenyl phosphate, Glucose-6-phosphate | Moderate; may exhibit some activity towards this compound. mdpi.com |
Role of Microbial Consortia in Degradation of Complex Phosphates
The degradation of complex organophosphates in the environment is often more efficiently carried out by microbial consortia rather than by single microbial species. nih.gov A microbial consortium consists of multiple, interacting microbial populations that can perform more complex metabolic activities collectively. nih.gov This synergistic relationship allows for the complete breakdown of complex pollutants that a single organism might not be able to metabolize. nih.gov
In the context of organophosphate degradation, different species within a consortium can play distinct roles. nih.gov For instance, one species might initiate the primary breakdown of the parent organophosphate molecule, while other species utilize the resulting intermediate metabolites. nih.gov This division of labor prevents the accumulation of potentially toxic intermediates and drives the degradation process forward, leading to more complete mineralization of the pollutant. nih.govresearchgate.net The diversity within a consortium also provides greater resilience and adaptability to changing environmental conditions, such as variations in pH, temperature, and the presence of other contaminants. nih.gov
Research has shown that bacterial consortia can exhibit a higher efficiency in degrading pollutants compared to individual strains. nih.gov For example, a bacterial consortium demonstrated a high capability to degrade pyrene, suggesting that synergistic actions within the consortium are key to effective bioremediation. nih.gov The metabolic capabilities of a diverse consortium can create a more robust system for breaking down complex chemical structures like those found in many organophosphate compounds. nih.gov
Bioremediation Strategies for Organophosphate Contamination (General principles, not specific to this compound unless found in relevant research)
Bioremediation is an environmentally friendly and cost-effective approach that utilizes microorganisms or their enzymes to break down and detoxify pollutants like organophosphates from soil and water. mdpi.comresearchgate.net This process relies on the natural metabolic capabilities of organisms to convert complex and toxic compounds into simpler, less harmful substances. mdpi.com While specific research on the bioremediation of this compound was not found, the general principles applied to other organophosphates are relevant.
Key Principles of Organophosphate Bioremediation:
Enzymatic Degradation: The primary mechanism of organophosphate bioremediation involves enzymes produced by microorganisms. mdpi.comresearchgate.net Enzymes such as phosphotriesterases (PTEs), organophosphate hydrolases (OPH), and others can hydrolyze the ester bonds in organophosphate molecules, which is a critical step in their detoxification. mdpi.comoup.com These enzymes can break down a wide range of organophosphates containing P-O, P-F, P-CN, and P-S bonds. mdpi.com
Microbial Utilization: Microorganisms can utilize organophosphates as a source of carbon, phosphorus, or energy. researchgate.net Bacteria, fungi, and algae have all been identified as capable of degrading these compounds. mdpi.com Genera such as Pseudomonas, Aspergillus, Chlorella, and Arthrobacter are known to be involved in the degradation of various organophosphate pesticides. researchgate.net
Co-metabolism: In some cases, the degradation of an organophosphate occurs through co-metabolism, where the microorganism does not use the pollutant as a primary energy source. Instead, the degradation is facilitated by a non-specific enzyme produced by the microbe for another purpose. oup.com
Bioaugmentation and Biostimulation: Bioremediation strategies can involve bioaugmentation, where specific pollutant-degrading microorganisms are introduced to a contaminated site. Biostimulation, on the other hand, involves modifying the environment (e.g., by adding nutrients) to encourage the growth and activity of indigenous microorganisms capable of degrading the target pollutant.
Cell-Free Enzyme Systems: An emerging strategy involves the direct use of purified enzymes for decontamination. nih.gov This cell-free approach offers a high level of control over the remediation process and avoids the complexities and regulations associated with releasing genetically modified organisms into the environment. nih.gov
Factors Influencing Bioremediation:
The effectiveness of bioremediation is influenced by several environmental factors, including:
pH and Temperature: Microbial activity and enzyme function are optimal within specific pH and temperature ranges. researchgate.net
Nutrient Availability: The presence of essential nutrients can enhance microbial growth and degradation rates.
Contaminant Concentration: High concentrations of pollutants can be toxic to microorganisms, inhibiting their degradation capabilities. nih.gov
The following table summarizes some microorganisms and enzymes involved in the degradation of common organophosphate pesticides, illustrating the general principles of bioremediation.
| Organophosphate Pesticide | Degrading Microorganisms/Enzymes | Reference |
| Chlorpyrifos | Ochrabactrum species, Pseudomonas, Acinetobacter | nih.gov |
| Diazinon | Priestia megaterium, P. arybattia, Pseudomonas, Acinetobacter | nih.gov |
| Parathion | Flavobacterium sp., Organophosphate Hydrolase (OPH) | oup.com |
| Paraoxon | Organophosphate Hydrolase (OPH) | mdpi.com |
Advanced Research Applications and Methodological Probes
As a Biochemical Research Probe
While direct and extensive research on 2-Hydroxyethyl methyl hydrogen phosphate (B84403) as a biochemical probe is not widely documented, its structural motifs are pertinent to the design of tools for investigating fundamental biological processes. The principles of its potential application can be understood through the lens of related phosphate-containing molecules and established biochemical techniques.
Phosphorylation is a ubiquitous post-translational modification that regulates a vast array of cellular processes. The study of phosphorylation cascades, which involve a series of enzymes called kinases that transfer phosphate groups, is fundamental to understanding cell signaling. Small molecules that can interact with or mimic components of these pathways are invaluable research tools.
Although specific studies employing 2-Hydroxyethyl methyl hydrogen phosphate to investigate phosphorylation cascades are not prominent in the literature, its structure suggests a potential role as a substrate analog or a competitive inhibitor for certain kinases or phosphatases. The presence of the phosphate group is key to its potential interaction with the active sites of these enzymes, which are specifically designed to recognize and bind phosphorylated molecules.
To trace the metabolic fate and distribution of molecules within biological systems, researchers often employ fluorescent or isotopic labeling. These techniques provide a powerful means to visualize and quantify the molecule of interest without significantly altering its biochemical behavior.
Isotopic Labeling : Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O), can be incorporated into molecules to track their journey through metabolic pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov For organophosphates, ¹⁸O-labeling of the phosphate group is a particularly effective strategy. nih.gov A unifying synthetic concept for creating ¹⁸O-labelled phosphates has been developed using ¹⁸O₂-phosphoramidite reagents, which allows for the late-stage introduction of the isotope with high enrichment ratios. nih.govucl.ac.uk This methodology could theoretically be applied to synthesize an isotopically labeled version of this compound, enabling researchers to follow its uptake, metabolism, and incorporation into other molecules.
Fluorescent Labeling : Fluorescent tags are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. By attaching a fluorescent dye to a molecule of interest, its location and concentration can be monitored in real-time using fluorescence microscopy. nih.gov While the development of fluorescently labeled this compound has not been specifically reported, the presence of a hydroxyl group offers a potential site for chemical conjugation with a fluorescent probe. The development of fluorescent sensors for other organophosphates, often for the purpose of detection, demonstrates the feasibility of combining organophosphate chemistry with fluorescence technology. mdpi.com
Understanding the mechanism by which an enzyme catalyzes a reaction is a central goal of biochemistry. Small molecules that can act as substrates, inhibitors, or inactivators are crucial for elucidating these mechanisms. Organophosphates, in particular, are well-known for their ability to interact with the active sites of various enzymes, most notably esterases.
The phosphate moiety of this compound makes it a candidate for probing the active sites of enzymes that process phosphorylated substrates. For instance, it could potentially act as a competitive inhibitor for enzymes that normally bind other small organophosphates. By studying the kinetics of enzyme inhibition, researchers can gain insights into the shape and chemical nature of the enzyme's active site. nih.gov While specific studies using this compound for this purpose are not readily found, the broader class of organophosphates has a long history of use in enzyme mechanism research.
Component in Advanced Biomaterials for Research (e.g., hydrogels, scaffolds)
In the field of biomaterials, there is a continuous search for materials that can mimic the natural cellular environment and support cell growth and tissue regeneration. Hydrogels, which are water-swollen polymer networks, are particularly promising for these applications due to their high water content and tunable physical properties. nih.gov
Poly(2-hydroxyethyl methacrylate) (pHEMA) is a widely used hydrogel in biomedical applications due to its excellent biocompatibility. nih.gov However, pHEMA itself has limited ability to promote cell adhesion and proliferation. rsc.org To enhance its bioactivity, pHEMA can be copolymerized with functional monomers that introduce specific chemical groups onto the hydrogel surface.
Phosphate-containing monomers are of particular interest for modifying pHEMA hydrogels. The incorporation of monomers that are structurally related to this compound, such as ethylene (B1197577) glycol methacrylate (B99206) phosphate (EGMP) and 2-(methacryloyloxy)ethyl phosphate (MOEP), has been shown to significantly improve the properties of pHEMA hydrogels for cell culture applications. rsc.orgnih.gov
The introduction of these phosphate-containing monomers into the pHEMA network enhances the hydrogel's ability to support cell adhesion and mineralization. researchgate.net The phosphate groups are believed to impart a negative charge to the hydrogel surface, which can influence protein adsorption and subsequent cell attachment.
| Phosphate-Containing Monomer | Effect on pHEMA Hydrogel Properties | Reference |
|---|---|---|
| Ethylene Glycol Methacrylate Phosphate (EGMP) | Increases hydration and swelling dynamics; enhances cell adhesion and mineralization. | rsc.orgresearchgate.net |
| 2-(Methacryloyloxy)ethyl phosphate (MOEP) | Imparts stimuli-responsive swelling behavior (pH, ion, and temperature); biocompatible. | nih.gov |
The phosphate moiety is a key functional group that can be leveraged to control the physical and biological properties of biomaterials. The presence of ionizable phosphate groups within a hydrogel network can have a profound impact on its behavior. nih.gov
Swelling and pH Sensitivity : The ionization state of the phosphate groups is dependent on the pH of the surrounding environment. At higher pH values, the phosphate groups become deprotonated, leading to a net negative charge within the hydrogel. This charge repulsion between adjacent polymer chains causes the hydrogel network to expand and absorb more water, resulting in increased swelling. This pH-responsive swelling behavior is a desirable characteristic for applications such as controlled drug delivery and biosensing.
Cell Adhesion and Proliferation : The surface chemistry of a biomaterial plays a critical role in determining how cells will interact with it. unej.ac.id The presence of phosphate groups on a hydrogel surface can enhance the adsorption of serum proteins from the cell culture medium, which in turn can promote cell adhesion and proliferation. unej.ac.id Studies have shown that surfaces with appropriate hydrophilicity and the presence of specific chemical groups, including phosphate, are favorable for cell attachment and growth. unej.ac.id The ability to control cell adhesion is fundamental for the development of effective scaffolds for tissue engineering. nih.gov
| Property Modulated by Phosphate Moiety | Underlying Mechanism | Impact on Biomaterial Performance | Reference |
|---|---|---|---|
| Swelling Behavior | pH-dependent ionization of phosphate groups leading to electrostatic repulsion. | Enables stimuli-responsive material for applications like drug delivery. | nih.gov |
| Mechanical Stiffness | Increased intermolecular interactions and higher glass transition temperature. | Enhances the structural integrity and durability of the hydrogel. | rsc.org |
| Cell Adhesion | Alteration of surface charge and hydrophilicity, influencing protein adsorption. | Improves the biocompatibility and suitability as a substrate for cell culture and tissue engineering. | unej.ac.id |
Application in Analytical Method Development
In analytical chemistry, the accuracy of quantitative measurements is paramount. Certified Reference Materials (CRMs) are crucial for achieving reliable and accurate data. lgcstandards.com While specific documentation detailing this compound as a widely used certified reference standard is limited, the closely related compound 2-Hydroxyethyl Phosphate is available as a CRM. lgcstandards.com This indicates the utility of such well-characterized phosphate compounds in analytical settings.
Reference standards are used to calibrate instruments and validate analytical methods. demarcheiso17025.comikev.org For a compound to be an effective reference standard, its purity and concentration must be precisely known. The use of primary standards, such as the potassium dihydrogen phosphate and disodium (B8443419) hydrogen phosphate standards from the National Institute of Standards & Technology (NIST), is fundamental for establishing a traceability chain for chemical measurements, for example in the calibration of pH measuring systems. nist.gov
The table below outlines the key characteristics required for a compound to serve as a reference standard for analytical quantitation.
| Characteristic | Description | Importance in Analytical Quantitation |
| High Purity | Free from impurities that could interfere with the analytical signal. | Ensures that the calibration is based on the true concentration of the analyte. |
| Stability | Chemically stable under specified storage and handling conditions. | Guarantees that the concentration of the standard remains constant over time. |
| Traceability | The certified value is linked to a national or international standard. | Provides confidence in the accuracy and comparability of measurement results. nih.gov |
| Homogeneity | Uniform composition throughout the material. | Ensures that subsamples of the standard are representative of the whole. |
An internal standard (IS) is a substance that is added in a constant amount to samples, calibrators, and controls in a chemical analysis. mdpi.com The use of an IS helps to correct for the loss of analyte during sample preparation and for variations in instrument response. mdpi.com While there is no direct evidence of this compound being used as an internal standard in published analytical methods, structurally similar compounds, such as dialkyl phosphates, have been employed for this purpose. For example, dibutylphosphate (B49430) has been used as an internal standard for the determination of other dialkyl phosphate metabolites in human urine by gas chromatography-mass spectrometry. oup.com
The ideal internal standard should be chemically similar to the analyte but not naturally present in the samples. Its signal should not interfere with the signals of the analytes of interest. In mass spectrometry-based methods, isotopically labeled analogues of the analyte are often the preferred choice for an internal standard as they have nearly identical chemical and physical properties to the unlabeled analyte. acs.org
The following table summarizes the desirable properties of an internal standard for method validation.
| Property | Rationale | Example |
| Chemical Similarity to Analyte | Experiences similar extraction recovery and ionization efficiency. | Dibutylphosphate for other dialkyl phosphates. oup.com |
| Not Present in the Sample | Avoids interference with the measurement of the endogenous analyte. | A deuterated or 13C-labeled version of the analyte. |
| Elutes Near the Analyte | Experiences similar matrix effects during chromatographic separation. | Polyprenyl phosphate C60 for dolichyl phosphates. acs.org |
| Stable and Non-reactive | Does not degrade during sample storage or analysis and does not react with the analyte or sample matrix. | A chemically inert analog of the analyte. |
The development of selective sensors for the detection of phosphate is an active area of research due to the importance of phosphate in environmental and biological systems. nih.govnih.govresearchgate.net These sensors often rely on a recognition element that can selectively bind to phosphate ions. While the direct use of this compound in the development of such sensors is not reported, the chemical properties of organophosphorus compounds suggest their potential in this application.
The phosphate group can interact with various receptors through hydrogen bonding and electrostatic interactions. For example, ion-selective electrodes (ISEs) for phosphate have been developed using ionophores that have a specific affinity for phosphate ions. nih.govmdpi.com One study reported the use of a biomimetic nicotinamide-based functional group as an ionophore that selectively binds phosphate through charge interactions and hydrogen bonds. nih.gov
Furthermore, materials containing phosphate functional groups, such as 2-hydroxyethyl methacrylate phosphate, have been used to promote adhesion to metal and mineral substrates. kowachemical.comgoogle.com This adhesive property stems from the interaction between the phosphate groups and the substrate, a principle that could be adapted for the design of the recognition layer in a chemical sensor. The development of phosphate sensors can also involve coordination polymers and metal-organic frameworks where the interaction between a metal center and the phosphate analyte is the basis for detection. nih.govresearchgate.net
The table below provides an overview of different approaches to the development of selective phosphate sensors.
| Sensor Type | Recognition Principle | Example Recognition Element |
| Ion-Selective Electrode (ISE) | Selective binding of the analyte to an ionophore in a membrane. nih.gov | Nicotinamide-based ionophore. nih.gov |
| Fluorescent Sensor | Change in fluorescence intensity upon binding of the analyte. researchgate.net | Europium-doped coordination polymer. nih.govresearchgate.net |
| Electrochemical Sensor | Redox reaction or change in potential at an electrode surface. mdpi.comacs.org | Modified copper electrode. mdpi.com |
Future Research Directions and Open Questions
Elucidating Novel Biological Roles in Underexplored Systems
A significant gap in the current body of knowledge is the precise biological function of 2-Hydroxyethyl methyl hydrogen phosphate (B84403). While research has identified the closely related compound, 2-hydroxyethylphosphonate, as an intermediate in the biosynthesis of various phosphonate (B1237965) natural products, including the antibiotic fosfomycin, the specific activities of the methylated and phosphorylated derivative remain largely uncharacterized. nih.govnih.govresearchgate.netpharmaffiliates.com Future investigations should aim to explore its potential involvement in metabolic pathways, cellular signaling, and other biological processes across a diverse range of organisms. Uncovering these roles could reveal novel therapeutic targets or shed light on fundamental biochemical mechanisms.
Development of Highly Selective and Efficient Synthetic Routes
The advancement of research into the properties and applications of 2-Hydroxyethyl methyl hydrogen phosphate is intrinsically linked to the availability of pure and well-characterized samples. Currently, there is a lack of established, highly selective, and efficient synthetic routes for this specific compound. While a patent exists for a catalyst used in the synthesis of the structurally similar hydroxyethyl (B10761427) methacrylate (B99206) phosphate, dedicated methodologies for this compound are needed. google.com Future research should focus on developing robust synthetic strategies that allow for the production of this compound with high purity and yield, enabling more detailed and reproducible studies of its chemical and biological properties.
Advancements in High-Throughput Screening and Analytical Detection Methods
To efficiently explore the potential biological activities and interactions of this compound, the development of advanced screening and detection methods is paramount. While analytical techniques such as liquid chromatography-Fourier transform mass spectrometry (LC-FTMS) and ³¹P nuclear magnetic resonance (NMR) spectroscopy have been employed for the analysis of related phosphonates, these methods are not typically suited for high-throughput applications. nih.gov A key area for future research will be the adaptation of existing techniques or the development of novel assays for high-throughput screening. This would enable the rapid testing of the compound against large libraries of biological targets, accelerating the discovery of its potential applications.
Integration of Computational and Experimental Approaches for Mechanistic Insights
The synergy between computational modeling and experimental validation offers a powerful paradigm for gaining deep mechanistic insights into chemical and biological systems. While computational studies have been successfully applied to understand the reaction pathways and energetic profiles of similar molecules, such an integrated approach has yet to be extensively applied to this compound. mdpi.comresearchgate.netnih.gov Future research should leverage computational tools, such as density functional theory (DFT) calculations, to model its reactivity, stability, and potential interactions with biological macromolecules. These theoretical predictions can then guide and be validated by targeted experimental studies, leading to a comprehensive understanding of its mode of action at a molecular level.
Exploration of Environmental Transformation and Fate Beyond Current Understanding
As with any chemical compound, a thorough understanding of its environmental impact is crucial. Currently, there is a significant lack of data regarding the environmental transformation and fate of this compound. General principles of environmental fate assessment suggest that processes such as hydrolysis, biodegradation, and photolysis are important considerations. epa.govwhiterose.ac.ukjuniperpublishers.comepa.gov Future research must address these open questions by conducting systematic studies to determine its persistence, mobility, and potential for bioaccumulation in various environmental compartments, including soil and water. Such studies are essential for a comprehensive risk assessment and to ensure its responsible use in any future applications.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-hydroxyethyl methyl hydrogen phosphate in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation of aerosols. Store in a cool, dry environment (<30°C) away from oxidizers. In case of skin contact, wash immediately with soap and water. For spills, avoid dust generation and collect mechanically into sealed containers. Emergency procedures should align with SDS guidelines for phosphate esters, including respiratory protection if aerosolized .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a combination of ¹H NMR (to identify methyl and hydroxyethyl protons), ³¹P NMR (to confirm phosphate linkage), and FTIR spectroscopy (P=O stretches at 1200–1250 cm⁻¹ and hydroxyl groups at 3200–3600 cm⁻¹). Purity assessment via HPLC-UV (using phosphate-specific columns) ensures minimal impurities. Cross-reference with CAS 22122-18-5 for spectral databases .
Q. What solvent systems are optimal for dissolving this compound in experimental setups?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and partially soluble in water. For aqueous solutions, use buffered systems (e.g., phosphate buffer, pH 6–8) to enhance stability. Pre-test solubility in target matrices to avoid precipitation during biological or polymer studies .
Advanced Research Questions
Q. How does this compound modulate ionic interactions in polymer composites?
- Methodological Answer : The phosphate group introduces anionic charges , enabling electrostatic interactions with cationic species (e.g., metal ions in cement matrices). In copolymer systems (e.g., with methacrylates), it enhances steric hindrance and reduces viscosity by disrupting hydrogen bonding networks. Optimize monomer ratios (e.g., 1:3 phosphate-to-acrylate) and polymerization temperature (60–80°C) for tailored rheological properties .
Q. What experimental approaches resolve contradictions in hydrolytic degradation rates of this compound under varying pH?
- Methodological Answer : Conduct pH-controlled hydrolysis studies using standardized buffers (e.g., HEPES for neutral, CHES for alkaline conditions). Monitor degradation via ³¹P NMR kinetics or ion chromatography to quantify phosphate release. Use Arrhenius modeling to extrapolate long-term stability from accelerated aging tests (40–60°C). Statistical tools like ANOVA identify critical factors (e.g., pH, temperature) .
Q. Can this compound serve as a biodegradable additive in polymeric materials?
- Methodological Answer : Preliminary biodegradability can be assessed using OECD 301F respirometry with activated sludge. Phosphate esters often undergo microbial cleavage of ester bonds, releasing orthophosphate. Track mineralization via CO₂ evolution and LC-MS to detect intermediate metabolites. Compare degradation rates with non-phosphate analogs to isolate mechanism contributions .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to evaluate cytotoxicity of this compound?
- Methodological Answer : Use HEK-293 or NIH/3T3 cell lines for baseline toxicity screening. Prepare serial dilutions (1 µM–10 mM) in culture media. Assess viability via MTT assay at 24/48-hour endpoints. Include positive controls (e.g., sodium dodecyl sulfate) and validate with flow cytometry for apoptosis/necrosis markers. EC₅₀ values should reference phosphate-free controls to isolate toxicity mechanisms .
Q. What computational methods predict the interaction of this compound with biological membranes?
- Methodological Answer : Perform molecular dynamics (MD) simulations using lipid bilayer models (e.g., POPC membranes). Parameterize the compound with CHARMM or GAFF force fields . Analyze binding free energy (ΔG) via MM-PBSA and partition coefficients (log P) using COSMO-RS . Validate with experimental octanol-water partitioning data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
